5-Chloro-2-methylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134677. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-isothiocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBDGAPNWNWUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172832 | |
| Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |
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Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-36-2 | |
| Record name | 4-Chloro-2-isothiocyanato-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-o-tolyl isothiocyanate | |
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| Record name | 19241-36-2 | |
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| Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |
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| Record name | 5-Chloro-2-methylphenyl isothiocyanate | |
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| Record name | 5-Chloro-o-tolyl isothiocyanate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methylphenyl isothiocyanate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic route, outlines standard characterization methodologies, and presents relevant data in a structured format for ease of reference.
Introduction
This compound (C₈H₆ClNS) is an aromatic isothiocyanate containing a chloro and a methyl substituent on the phenyl ring.[1][2] The isothiocyanate functional group is a versatile reactive moiety, making this compound a valuable building block in organic synthesis, particularly for the preparation of derivatives with potential biological activity. Its structural features allow for the exploration of structure-activity relationships in drug discovery programs.
Synthesis of this compound
The most common and efficient method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with a thiocarbonylating agent. A widely used and effective method involves the use of carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.
Starting Material: 5-Chloro-2-methylaniline (also known as 4-chloro-2-aminotoluene) is the primary precursor for this synthesis.[3]
Reaction Scheme:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established one-pot procedures for the synthesis of aryl isothiocyanates.
Materials:
-
5-Chloro-2-methylaniline
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or a biphasic system of Dichloromethane (CH₂Cl₂) and Water
-
Desulfurating agent (if necessary, e.g., cyanuric chloride)
-
Hydrochloric acid (HCl) for workup
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 5-chloro-2-methylaniline (1 equivalent).
-
Solvent and Base Addition: Acetonitrile is added as the solvent, followed by the addition of powdered sodium hydroxide (2 equivalents).
-
Formation of Dithiocarbamate: Carbon disulfide (3 equivalents) is added dropwise to the stirring mixture at room temperature. The reaction is allowed to stir for several hours (e.g., 9 hours). The formation of a precipitate (sodium dithiocarbamate salt and sodium sulfide) may be observed.
-
Workup and Isolation:
-
The reaction mixture is centrifuged, and the supernatant is collected.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a non-polar eluent such as petroleum ether.
-
-
Product Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) and its physical properties are determined.
Characterization of this compound
Caption: General workflow for the characterization of the synthesized product.
Physicochemical Properties
The following table summarizes the known and predicted properties of this compound and its precursor.
| Property | 5-Chloro-2-methylaniline (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₈ClN | C₈H₆ClNS |
| Molecular Weight | 141.60 g/mol [3] | 183.66 g/mol [2] |
| Appearance | Grayish-white solid[3] | Solid |
| Melting Point | 26 °C[3] | Not reported |
| Boiling Point | 237 °C at 722 mmHg[3] | Not reported |
| CAS Number | 95-79-4[3] | 19241-36-2 |
Spectroscopic Data (Predicted and Expected)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.5 ppm. The methyl protons will likely appear as a singlet around 2.2-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The isothiocyanate carbon (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. The aromatic carbons will appear in the region of 120-140 ppm, and the methyl carbon will be observed at a higher field, around 15-20 ppm.
IR (Infrared) Spectroscopy: The IR spectrum is a key diagnostic tool for the presence of the isothiocyanate group. A strong, characteristic absorption band is expected in the region of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 183.66 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in a roughly 3:1 ratio) and one sulfur atom. Predicted mass spectrometry data suggests prominent adducts at [M+H]⁺ (m/z 183.99823) and [M+Na]⁺ (m/z 205.98017).[4]
Safety and Handling
This compound is expected to be a hazardous substance. Isothiocyanates, in general, are lachrymators and can cause skin and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound from 5-chloro-2-methylaniline and outlines the necessary characterization techniques. While specific experimental spectroscopic and physical data for the final product are not currently available in the public domain, the provided information on general procedures and expected analytical outcomes serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Further experimental work is required to fully characterize this compound and explore its potential applications.
References
- 1. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate 98 23165-49-3 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
Chemical and physical properties of 5-Chloro-2-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-methylphenyl isothiocyanate, a compound of interest in various fields of chemical and pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and available experimental data, offering a valuable resource for professionals engaged in drug discovery and development.
Core Chemical and Physical Properties
This compound is an aromatic isothiocyanate characterized by a chloro and a methyl substituent on the phenyl ring. Its physical form is a solid with a purity of approximately 98%.[1][2] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNS | [] |
| Molecular Weight | 183.66 g/mol | [] |
| IUPAC Name | 4-chloro-2-isothiocyanato-1-methylbenzene | [1] |
| CAS Number | 19241-36-2 | [1] |
| Physical Form | Solid | [1] |
| Purity | 98.00% | [1] |
| Storage Temperature | Ambient Storage | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons would present as a singlet in the upfield region (around δ 2.0-2.5 ppm).
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms. The isothiocyanate carbon (-N=C=S) is expected to have a chemical shift in the range of δ 120-140 ppm. The aromatic carbons would resonate between δ 120-150 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon would appear at a higher field, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (183.66). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns for phenyl isothiocyanates involve the loss of the NCS group or cleavage of the aromatic ring.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a general and widely used method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with thiophosgene.
General Synthesis of Aryl Isothiocyanates
The synthesis of this compound would likely proceed via the reaction of 5-chloro-2-methylaniline with thiophosgene (CSCl₂). This reaction is typically carried out in a biphasic system, often with a solvent like dichloromethane or chloroform and an aqueous solution of a base such as sodium bicarbonate or calcium carbonate to neutralize the HCl produced during the reaction.
Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Workflow:
Caption: A typical experimental workflow for isothiocyanate synthesis.
Reactivity and Potential Applications
Isothiocyanates are known for their reactivity towards nucleophiles, particularly at the electrophilic carbon atom of the -N=C=S group. They readily react with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes them valuable intermediates in organic synthesis.
The biological activity of various substituted phenyl isothiocyanates has been a subject of interest in medicinal chemistry. Many isothiocyanates exhibit anticancer, antimicrobial, and anti-inflammatory properties. These effects are often attributed to their ability to interact with cellular thiols, such as glutathione, and to modulate the activity of various signaling pathways. While specific studies on the biological effects of this compound are limited, its structural similarity to other biologically active isothiocyanates suggests it may possess interesting pharmacological properties worthy of further investigation.
Signaling Pathways of Isothiocyanates
Isothiocyanates are known to influence several key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related compounds have been shown to impact the following:
Caption: General signaling pathways affected by isothiocyanates.
Safety Information
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
References
Spectroscopic Characterization of 5-Chloro-2-methylphenyl isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylphenyl isothiocyanate (C₈H₆ClNS), a compound of interest in various chemical and pharmaceutical research domains. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.
Molecular Structure and Properties
IUPAC Name: 4-Chloro-2-isothiocyanato-1-methylbenzene CAS Number: 19241-36-2 Molecular Formula: C₈H₆ClNS Molecular Weight: 183.66 g/mol
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and known spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 1H | H-6 |
| ~7.15 | dd | 1H | H-4 |
| ~7.05 | d | 1H | H-3 |
| ~2.35 | s | 3H | -CH₃ |
Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) are expected to be in the range of 8.0 Hz for ortho-coupling and 2.0 Hz for meta-coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~140-150 | -N=C=S |
| ~138 | C-2 |
| ~135 | C-5 |
| ~132 | C-1 |
| ~130 | C-4 |
| ~128 | C-6 |
| ~125 | C-3 |
| ~18 | -CH₃ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2100 - 2200 | Strong, Broad | Asymmetric stretch of -N=C=S |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1100 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 183/185 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 148 | Medium | [M - Cl]⁺ |
| 125 | Medium | [M - NCS]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1 second.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 250 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a solid at room temperature, prepare a KBr (potassium bromide) pellet.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition (EI mode):
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass-to-charge (m/z) range of 50-500.
-
The ion source temperature should be maintained at approximately 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.[1]
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.
Caption: Logical workflow for the structural elucidation of this compound using MS, IR, and NMR data.
References
Reactivity of 5-Chloro-2-methylphenyl Isothiocyanate with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 5-Chloro-2-methylphenyl isothiocyanate with primary amines. The core of this reaction lies in the nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group, leading to the formation of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Core Reaction Mechanism
The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the isothiocyanate functionality (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The initial attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically exothermic and often proceeds to completion under mild conditions.
Factors influencing the reaction rate include the nucleophilicity of the primary amine, steric hindrance around the amine and the isothiocyanate, the solvent polarity, and the presence of catalysts. Generally, aliphatic amines are more reactive than aromatic amines due to their higher basicity and the greater nucleophilicity of the nitrogen atom.
Data Presentation: Reactivity with Various Primary Amines
The following table summarizes the reaction of isothiocyanates with various primary amines to form substituted thioureas. While specific quantitative data for the direct reaction of this compound with a wide range of simple primary amines is not extensively available in the literature, the following data from analogous reactions provide representative yields.
| Primary Amine Type | Specific Amine/Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Aromatic Amine | 2-Methyl-3-chloroaniline (in situ isothiocyanate formation) | 1-Benzoyl-3-(3-chloro-2-methylphenyl)thiourea | Dry acetone, reflux, 30 min | High | [1] |
| Aromatic Amine | 4-Chlorobenzoyl chloride (with in situ isothiocyanate) | 1-(4-Chlorobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | Dry acetone, reflux, 30 min | High | [1] |
| Aromatic Amine | 4-Nitrobenzoyl chloride (with in situ isothiocyanate) | 1-(4-Nitrobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | Dry acetone, reflux, 30 min | High | [1] |
| Heterocyclic Amine | Thiazol-2-amine | N-(Thiazol-2-ylcarbamothioyl)benzamide derivative | Anhydrous acetone | 65 | [2] |
| Heterocyclic Amine | Benzo[d]thiazol-2-amine | N-(Benzo[d]thiazol-2-ylcarbamothioyl)benzamide derivative | Anhydrous acetone | 76 | [2] |
| Heterocyclic Amine | 5-Chloropyridin-2-amine | N-((5-Chloropyridin-2-yl)carbamothioyl)benzamide derivative | Anhydrous acetone | 73 | [2] |
| Heterocyclic Amine | 3,5-Dibromopyridin-2-amine | N-((3,5-Dibromopyridin-2-yl)carbamothioyl)benzamide derivative | Anhydrous acetone | 63 | [2] |
| Heterocyclic Amine | Pyrimidin-2-amine | N-(Pyrimidin-2-ylcarbamothioyl)benzamide derivative | Anhydrous acetone | 54 | [2] |
Experimental Protocols
1. General Synthesis of N-Aryl-N'-(5-chloro-2-methylphenyl)thiourea Derivatives (via in situ generated isothiocyanate)
This protocol is adapted from the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.[1]
-
Materials:
-
Potassium thiocyanate (KSCN)
-
Appropriate acid chloride (e.g., benzoyl chloride)
-
2-Methyl-3-chloroaniline
-
Dry Acetone
-
-
Procedure:
-
A solution of potassium thiocyanate (1.1 mmol) in dry acetone (20 mL) is prepared in a round-bottom flask.
-
The appropriate acid chloride (1 mmol) is added to the solution, and the mixture is refluxed for 30 minutes to form the corresponding aroyl isothiocyanate intermediate.
-
After cooling the reaction mixture to room temperature, a solution of 2-methyl-3-chloroaniline (1 mmol) in dry acetone (10 mL) is added dropwise with constant stirring.
-
The reaction mixture is then stirred at room temperature for an additional 2-3 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with water, filtered, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea derivative.
-
2. General Synthesis of N-Heterocyclic-N'-(substituted)thiourea Derivatives
This protocol is based on the synthesis of new N-acyl thiourea derivatives.[2]
-
Materials:
-
A substituted benzoyl chloride (as a precursor for the isothiocyanate)
-
Ammonium thiocyanate (NH4SCN)
-
A heterocyclic primary amine (e.g., 2-aminothiazole)
-
Anhydrous Acetone
-
-
Procedure:
-
To a solution of the substituted benzoyl chloride (1 mmol) in anhydrous acetone (15 mL), ammonium thiocyanate (1.1 mmol) is added.
-
The mixture is stirred at room temperature for 1 hour to generate the acyl isothiocyanate in situ.
-
The heterocyclic amine (1 mmol) is then added to the reaction mixture.
-
The mixture is stirred for an additional 4-6 hours at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Mandatory Visualizations
Caption: Reaction mechanism of a primary amine with this compound.
Caption: A typical experimental workflow for the synthesis of N,N'-disubstituted thioureas.
Potential Signaling Pathways and Biological Activities
Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific signaling pathways for thioureas derived from this compound are not extensively detailed in the literature, related compounds have been shown to act on various cellular targets. For instance, many thiourea derivatives are potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[3][4] The proposed mechanism of action often involves the interaction of the thiocarbonyl group with metal ions in the active site of the enzyme.
Furthermore, some thiourea derivatives have demonstrated anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines.[5] The presence of the substituted phenyl ring in N-(5-chloro-2-methylphenyl)thiourea derivatives provides a scaffold that can be further functionalized to target specific cellular pathways involved in cancer progression. The in vitro metabolism of a structurally related thiocarbamide, N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea, has been studied, indicating that it undergoes oxidation and can form glutathione adducts, which is a critical aspect of its detoxification and potential bioactivity.[6]
Caption: Potential biological targets and effects of N-(5-chloro-2-methylphenyl)thiourea derivatives.
References
- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. In vitro metabolism of N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea: species comparison and identification of a novel thiocarbamide-glutathione adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of Thioureas from 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism, experimental protocols, and quantitative data related to the synthesis of thiourea derivatives from 5-chloro-2-methylphenyl isothiocyanate. The information presented herein is intended to provide a comprehensive resource for professionals in the fields of chemical research and drug development.
Core Mechanism of Thiourea Formation
The synthesis of thioureas from isothiocyanates and amines is a robust and high-yielding reaction, primarily proceeding through a nucleophilic addition mechanism.[1] The reaction is often considered a "click-type" reaction due to its efficiency and simplicity.[1]
The core of the mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial attack forms a transient zwitterionic intermediate. Subsequently, a proton transfer occurs, leading to the formation of the stable, neutral thiourea product.[1][2]
The reaction rate is influenced by the electronic properties of both the amine and the isothiocyanate. Electron-donating groups on the amine increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups on the isothiocyanate enhance the electrophilicity of the central carbon atom, also leading to a faster reaction.[1]
Experimental Protocols
The synthesis of thioureas from this compound can be achieved through various methods, including conventional solution-phase synthesis and solvent-free techniques.
General Solution-Phase Synthesis
This protocol is a standard procedure for synthesizing N,N'-disubstituted thioureas in a laboratory setting.[1][3]
Materials:
-
This compound (1.0 mmol)
-
Substituted Amine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the substituted amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add this compound (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate (3:1) eluent. The reaction is generally complete within 1-3 hours.[1][3]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure as determined by TLC, no further purification is necessary. Otherwise, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Solvent-Free Synthesis (Manual Grinding)
Solvent-free methods offer a green and efficient alternative, often resulting in high yields in a shorter time frame.[1]
Materials:
-
This compound (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
Procedure:
-
In a mortar, combine the substituted aniline (1.0 mmol) and this compound (1.0 mmol).
-
Grind the mixture with a pestle at room temperature for 5-40 minutes. The reaction progress can be monitored by the solidification of the reaction mixture.
-
The resulting solid is often of high purity. If necessary, the product can be further purified by recrystallization.
References
The Untapped Potential: A Technical Overview of 5-Chloro-2-methylphenyl Isothiocyanate Derivatives and Their Putative Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic compounds renowned for their diverse biological activities, particularly in the realms of cancer chemoprevention and antimicrobial action. While extensive research has focused on ITCs like sulforaphane and phenethyl isothiocyanate, the bioactivity of many substituted aromatic ITCs remains largely unexplored. This technical guide delves into the potential biological activity of a specific, yet understudied subclass: 5-Chloro-2-methylphenyl isothiocyanate and its derivatives. Due to a notable gap in the current scientific literature on this specific scaffold, this document will extrapolate potential activities and methodologies from closely related analogues and the broader isothiocyanate class. It aims to provide a foundational resource to stimulate and guide future research into this promising area of medicinal chemistry.
Introduction: The Isothiocyanate Scaffold in Drug Discovery
Isothiocyanates, characterized by the -N=C=S functional group, are a pivotal pharmacophore in the development of novel therapeutic agents. Their biological effects are primarily attributed to their electrophilic nature, allowing them to readily react with nucleophilic cellular targets, including cysteine residues in proteins. This reactivity underpins their ability to modulate a wide array of cellular processes.
The general mechanisms of action for isothiocyanates include:
-
Modulation of Phase I and Phase II Detoxification Enzymes: ITCs can inhibit pro-carcinogen activating Phase I enzymes and induce protective Phase II enzymes, such as glutathione S-transferases.
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.
-
Inhibition of Nuclear Factor kappa B (NF-κB) Pathways: By inhibiting NF-κB, ITCs can downregulate inflammatory responses and cell proliferation.
-
Antimicrobial Activity: ITCs have demonstrated efficacy against a range of pathogenic bacteria and fungi.
The substitution pattern on the phenyl ring of aryl isothiocyanates can significantly influence their biological activity, bioavailability, and toxicity. The presence of a chlorine atom and a methyl group on the phenyl ring, as in this compound, is anticipated to modulate these properties, making its derivatives compelling candidates for biological evaluation.
Synthesis of this compound Derivatives
General Synthetic Protocol from Primary Amines
A widely used method for the preparation of isothiocyanates from primary amines involves the use of thiophosgene or a thiophosgene equivalent. A common and less hazardous alternative involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Experimental Protocol: Two-Step Synthesis via Dithiocarbamate Salt
-
Formation of the Dithiocarbamate Salt:
-
Dissolve 5-Chloro-2-methylaniline (1 equivalent) in a suitable organic solvent such as dichloromethane or ethanol.
-
Add a base, typically a tertiary amine like triethylamine (2-3 equivalents), to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1-1.5 equivalents) dropwise while stirring.
-
Allow the reaction to stir at room temperature for several hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).
-
-
Decomposition to the Isothiocyanate:
-
To the solution containing the dithiocarbamate salt, add a desulfurizing agent. Common reagents include ethyl chloroformate, tosyl chloride, or a carbodiimide such as dicyclohexylcarbodiimide (DCC).
-
Stir the reaction at room temperature or with gentle heating until the isothiocyanate is formed.
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by column chromatography or distillation under reduced pressure.
-
A generalized workflow for this synthesis is depicted below:
In Silico Prediction of 5-Chloro-2-methylphenyl isothiocyanate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, renowned for their potential chemopreventive and therapeutic properties.[1][2][3] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific synthetic isothiocyanate, 5-Chloro-2-methylphenyl isothiocyanate. The guide outlines a systematic workflow encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. Detailed hypothetical protocols and data presentations are provided to serve as a practical blueprint for researchers embarking on the computational assessment of novel isothiocyanate analogs. The methodologies described herein are designed to accelerate the initial stages of drug discovery by enabling a rapid and cost-effective evaluation of the therapeutic potential of this compound.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a synthetic organosulfur compound belonging to the isothiocyanate family. Its chemical structure, characterized by a chloromethylphenyl group attached to the isothiocyanate functional group (-N=C=S), is presented in Figure 1. While natural isothiocyanates have been extensively studied for their anticarcinogenic, anti-inflammatory, and antimicrobial activities, the specific bioactivity of this compound remains largely unexplored.[1][4]
In silico methods offer a powerful and efficient approach to predict the biological activity of novel compounds, thereby streamlining the drug discovery process.[5] These computational techniques, including molecular docking, QSAR, and ADMET prediction, can provide valuable insights into the compound's mechanism of action, potency, and potential liabilities before resource-intensive experimental studies are undertaken.[6][7] This guide will focus on a hypothetical investigation into the potential anticancer activity of this compound, a common therapeutic area for isothiocyanates.[8][9]
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 19241-36-2 | [10] |
| Molecular Formula | C8H6ClNS | [][12] |
| Molecular Weight | 183.66 g/mol | [10][] |
| IUPAC Name | 4-chloro-2-isothiocyanato-1-methylbenzene | |
| Physical Form | Solid | |
| Purity | ~98% |
Proposed In Silico Workflow for Bioactivity Prediction
The proposed workflow for the in silico prediction of this compound's bioactivity is a multi-step process designed to provide a comprehensive evaluation of its potential as a therapeutic agent.
Detailed Methodologies
Target Identification and Preparation
A crucial first step is the identification of a relevant biological target. Isothiocyanates are known to interact with various cellular targets, including enzymes involved in detoxification and oxidative stress response.[2][3] Glutathione reductase (GR), an essential enzyme in maintaining cellular redox balance, has been identified as a target for some isothiocyanates and represents a promising candidate for anticancer drug development.[13]
Experimental Protocol: Target Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of human Glutathione Reductase in complex with a known inhibitor from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a molecular modeling software package.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation
The 3D structure of this compound needs to be prepared for docking.
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Atom Types and Charges: Assign appropriate atom types and partial charges to the ligand atoms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] This technique can provide insights into the binding affinity and interaction patterns between this compound and the active site of Glutathione Reductase.
Experimental Protocol: Molecular Docking
-
Define the Grid Box: Define a grid box that encompasses the active site of Glutathione Reductase.
-
Perform Docking: Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the receptor.[15]
-
Analyze Docking Poses: Analyze the predicted binding poses and their corresponding docking scores (binding affinities). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best docking pose.
Hypothetical Molecular Docking Results:
| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| This compound | -8.5 | Cys61, Tyr114, Ser178 | Covalent, Hydrogen Bond, Hydrophobic |
| Known GR Inhibitor | -9.2 | Cys61, Gly62, Tyr114 | Covalent, Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[4][16] By developing a QSAR model based on a dataset of known Glutathione Reductase inhibitors, the activity of this compound can be predicted.
Experimental Protocol: QSAR Modeling
-
Dataset Collection: Compile a dataset of isothiocyanate compounds with experimentally determined inhibitory activity against Glutathione Reductase.
-
Descriptor Calculation: Calculate molecular descriptors (e.g., physicochemical, topological, and electronic) for all compounds in the dataset.
-
Model Development: Split the dataset into training and test sets. Use a machine learning algorithm (e.g., multiple linear regression, support vector machine) to build a QSAR model using the training set.
-
Model Validation: Validate the predictive power of the QSAR model using the test set and statistical parameters such as the coefficient of determination (R²) and root mean square error (RMSE).[16]
-
Activity Prediction: Use the validated QSAR model to predict the inhibitory activity of this compound.
Hypothetical QSAR Model Performance:
| Statistical Parameter | Value |
| R² (Training Set) | 0.85 |
| Q² (Cross-Validation) | 0.78 |
| R² (Test Set) | 0.81 |
| RMSE (Test Set) | 0.25 |
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound.[7][17] Various computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound.
Experimental Protocol: ADMET Prediction
-
Input Structure: Submit the chemical structure of this compound to an ADMET prediction web server or software (e.g., SwissADME, admetSAR).[7][14]
-
Analyze Predictions: Analyze the predicted ADMET properties, including but not limited to:
-
Absorption: Gastrointestinal absorption, blood-brain barrier permeability.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.
-
-
Evaluate Drug-Likeness: Assess the compound's compliance with drug-likeness rules such as Lipinski's Rule of Five.[17][18]
Hypothetical ADMET Profile of this compound:
| Property | Predicted Value | Compliance |
| Molecular Weight | 183.66 | Yes |
| LogP | 3.2 | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 1 | Yes |
| Lipinski's Rule of Five | 0 violations | Yes |
| GI Absorption | High | Favorable |
| BBB Permeant | Yes | Favorable |
| CYP2D6 Inhibitor | No | Favorable |
| Carcinogenicity | Non-carcinogen | Favorable |
| AMES Toxicity | Non-mutagenic | Favorable |
Potential Signaling Pathways
Isothiocyanates are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.[2][9] Based on its predicted interaction with Glutathione Reductase, this compound may induce oxidative stress, leading to the activation of apoptosis.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The proposed workflow, integrating target identification, molecular docking, QSAR modeling, and ADMET profiling, provides a robust framework for the initial assessment of this novel compound. The hypothetical results presented suggest that this compound may exhibit favorable drug-like properties and potential anticancer activity through the inhibition of Glutathione Reductase.
It is imperative to emphasize that these in silico predictions require experimental validation. Future work should focus on the chemical synthesis of this compound and its subsequent evaluation in relevant in vitro and in vivo models to confirm the computationally predicted bioactivity and elucidate its precise mechanism of action. The integration of computational and experimental approaches will be pivotal in advancing our understanding of this compound and its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: a class of bioactive metabolites with chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products | MDPI [mdpi.com]
- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 8. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.org.co [scielo.org.co]
- 10. scbt.com [scbt.com]
- 12. bio-fount.com [bio-fount.com]
- 13. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 18. japsonline.com [japsonline.com]
Stability and Storage of 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-methylphenyl isothiocyanate (CAS No. 19241-36-2). Due to the reactive nature of the isothiocyanate functional group, proper handling and storage are critical to ensure the compound's integrity for research and development applications. This document synthesizes available data from supplier safety data sheets and the broader scientific literature on aryl isothiocyanates to provide best-practice recommendations.
Core Properties and Inherent Reactivity
This compound is an aromatic isothiocyanate. The electrophilic carbon atom in the isothiocyanate group (-N=C=S) makes it susceptible to nucleophilic attack. Aryl isothiocyanates are generally more stable than their aliphatic counterparts due to the resonance delocalization of the N=C=S group's electron density with the aromatic ring.[1] However, they are still prone to degradation, primarily through hydrolysis and reaction with other nucleophiles.
The physical state of this compound has been described as both a solid and a light-yellow liquid. This discrepancy is likely due to it being a low-melting solid, potentially appearing as a liquid in warmer laboratory environments. A related compound, p-Tolyl isothiocyanate, has a melting point of 25-26°C.
Stability Profile
-
Moisture/Water : Isothiocyanates are known to be moisture-sensitive. They can undergo hydrolysis, particularly in the presence of acids, to form a thiocarbamic acid, which can then decompose to the corresponding amine.[2] This reactivity with water underscores the need for storage in a dry environment.
-
Temperature : Elevated temperatures can increase the rate of degradation. Thermal decomposition may lead to the release of irritating gases and vapors. For isothiocyanates in aqueous solutions, reactivity increases with temperature.[3][4]
-
pH : The reactivity of isothiocyanates is also influenced by pH.[3][4]
-
Nucleophiles : The isothiocyanate group can react with a variety of nucleophiles, including amines and thiols.[3][4] Therefore, it should be stored away from such reactive substances.
-
Air : Some suppliers provide the compound under an argon atmosphere, suggesting potential sensitivity to air or moisture.[5]
Recommended Storage Conditions
There are varied recommendations for the storage of this compound. The following table summarizes the storage conditions noted by various chemical suppliers.
| Storage Recommendation | Source(s) | Notes |
| Ambient Storage | [1][6][7] | Suitable for short-term storage if the container is well-sealed and the environment is dry. |
| Refrigerated (-4°C) | [8] | Recommended for short to medium-term storage (1-2 weeks). |
| Frozen (-20°C) | [8] | Recommended for long-term storage (1-2 years). |
| Dry, Cool, Well-Ventilated Area | [2][4] | General best practice for reactive chemicals. Should be stored in a corrosives area.[4][9] |
| Under Inert Gas (Argon) | [5] | Indicates sensitivity to air and/or moisture; this is the optimal condition for maintaining high purity over the long term. |
Given the compound's reactivity, for long-term storage and to ensure the highest integrity of the material, it is advisable to store this compound at -20°C under an inert atmosphere (e.g., argon) in a tightly sealed container. For short-term use, refrigeration at -4°C is a viable option. Ambient storage should be considered only for very short periods.
Experimental Protocols Considerations
Detailed experimental protocols for the stability testing of this compound are not publicly documented. However, based on the known degradation pathways of isothiocyanates, any stability study should, at a minimum, investigate the following:
-
Forced Degradation Studies : Exposing the compound to stress conditions such as heat, humidity, light, and acidic/basic environments to identify potential degradation products and pathways.
-
Long-Term Stability Studies : Storing the compound under the recommended conditions (-20°C, -4°C, and ambient) and analyzing its purity at set time intervals using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compatibility Studies : Assessing the compound's stability in the presence of common excipients or solvents if it is to be used in a formulation.
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the safe handling and storage of this compound to minimize degradation and ensure user safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
- 4. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. thaiscience.info [thaiscience.info]
- 9. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to High-Purity 5-Chloro-2-methylphenyl Isothiocyanate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 5-Chloro-2-methylphenyl isothiocyanate, a versatile reagent for synthetic chemistry and a potential building block in drug discovery programs. This document outlines its chemical and physical properties, commercial availability, and key experimental protocols for its synthesis and application.
Introduction
This compound (CAS No. 19241-36-2) is an aromatic isothiocyanate containing a chloro and a methyl substituent on the phenyl ring. The isothiocyanate functional group (-N=C=S) is a highly reactive moiety, making this compound a valuable intermediate for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas, thiazoles, and thiadiazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The presence of the chloro and methyl groups on the aromatic ring can influence the compound's reactivity and the pharmacological properties of its derivatives.
Commercial Suppliers and Physical Properties
Several chemical suppliers offer this compound, typically at high purity levels suitable for research and development. While specific impurity profiles are often proprietary and require direct inquiry with the suppliers, the following table summarizes publicly available data from prominent vendors.
| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |
| Sigma-Aldrich (Fluorochem) | ≥98.0% | 19241-36-2 | C₈H₆ClNS | 183.66 | Solid | Ambient |
| BOC Sciences | High Purity (inquire for specifics) | 19241-36-2 | C₈H₆ClNS | 183.66 | - | - |
| ChemicalBook | Lists multiple suppliers with purities often ≥98% | 19241-36-2 | C₈H₆ClNS | 183.66 | - | - |
| Thermo Scientific | 97% | Not directly for this isomer, but for 5-chloro-2-methoxyphenyl isothiocyanate | - | - | - | - |
Note: Data is subject to change and should be confirmed with the respective supplier. A Certificate of Analysis (CoA) should be requested for lot-specific data.
Synthesis and Potential Impurities
High-purity this compound is typically synthesized from its corresponding aniline, 5-Chloro-2-methylaniline. Common synthetic methods for isothiocyanates provide insight into potential impurities.
General Synthesis Pathway
A prevalent method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. A common laboratory-scale synthesis involves the use of thiophosgene or, more frequently, carbon disulfide followed by a desulfurization agent.
Caption: General synthesis of this compound.
Potential Impurities
Based on the common synthetic routes, potential impurities in the final product may include:
-
Unreacted 5-Chloro-2-methylaniline: The starting material for the synthesis.
-
Dithiocarbamate salts: Intermediates formed during the reaction with carbon disulfide.
-
Symmetrical thiourea: Formed by the reaction of the isothiocyanate product with unreacted starting amine.
-
Solvent residues: From the reaction and purification steps.
-
By-products from the desulfurizing agent.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard analytical techniques for identifying and quantifying these impurities.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of isothiocyanates and their subsequent reactions. These are general procedures that can be adapted for this compound.
Synthesis of Aryl Isothiocyanates from Primary Amines
This protocol describes a "one-pot", two-step synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent.[1]
Materials:
-
5-Chloro-2-methylaniline (1 equivalent)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents)
-
Carbon disulfide (CS₂) (3 equivalents)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a pressure vial equipped with a magnetic stir bar, dissolve 5-Chloro-2-methylaniline (1 equiv.) and the organic base (3 equiv.) in anhydrous DCM.
-
Add carbon disulfide (3 equiv.) to the solution and stir for 5 minutes at room temperature to form the dithiocarbamate salt.
-
Add the desulfurizing agent, DMT/NMM/TsO⁻ (1 equiv.), to the reaction mixture.
-
Seal the vial and heat the reaction in a microwave reactor at 90°C for 3 minutes.
-
After cooling, the reaction mixture can be concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane or hexane/ethyl acetate mixtures) to yield the pure isothiocyanate.
References
In-Depth Technical Guide: 5-Chloro-2-methylphenyl isothiocyanate (CAS No. 19241-36-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive chemical information, safety data, and key experimental applications for 5-Chloro-2-methylphenyl isothiocyanate. The data herein is intended to support research and development activities by providing both foundational knowledge and practical methodologies.
Chemical and Physical Properties
This compound is a substituted aromatic isothiocyanate. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 19241-36-2 | [1][2] |
| Molecular Formula | C₈H₆ClNS | [] |
| Molecular Weight | 183.66 g/mol | [] |
| Appearance | Light yellow liquid | [4] |
| Purity | ≥97% - 98% | [4] |
| IUPAC Name | 4-chloro-2-isothiocyanato-1-methylbenzene | |
| InChI Key | VDBDGAPNWNWUSA-UHFFFAOYSA-N | [] |
| SMILES | CC1=C(C=C(C=C1)Cl)N=C=S | [] |
| Storage Temperature | Ambient |
Safety and Handling Information
This compound is a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its key safety information.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P330+P331, P302+P352, P304+P340, P312 |
| Skin Corrosion/Irritation | Causes severe skin burns. | P260, P280, P303+P361+P353, P363 |
| Eye Damage/Irritation | Causes serious eye damage. | P280, P305+P351+P338, P310 |
| Signal Word | Danger |
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Applications in Drug Discovery and Organic Synthesis
While direct biological activity data for this compound is limited, its primary documented role is as a key intermediate in the synthesis of biologically active molecules, particularly thiourea derivatives. Isothiocyanates, as a class, are known to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis[4].
Synthesis of HDL Receptor (SR-BI) Inhibitors
This compound is a precursor for the synthesis of N-(5-chloro-2-methylphenyl)-N'-(isobutyl)-thiourea, a compound identified as an inhibitor of the Scavenger Receptor Class B Type I (SR-BI).[5] SR-BI is a key receptor involved in the metabolism of high-density lipoprotein (HDL) cholesterol. Inhibition of SR-BI-mediated lipid transport is a strategy being explored for influencing cholesterol levels.[5]
Synthesis of Vanilloid Receptor-1 (VR1/TRPV1) Agonists
This isothiocyanate is also listed as a reactant in the synthesis of substituted spiro compounds designed as vanilloid receptor-1 (VR1/TRPV1) agonists.[6] The VR1 receptor is a target for the development of analgesics and treatments for a variety of neurological and inflammatory conditions.[7]
Experimental Protocols
Synthesis of N-(5-chloro-2-methylphenyl)-N'-(isobutyl)-thiourea (SR-BI Inhibitor Precursor)
This protocol is adapted from the synthesis of related compounds for biological evaluation as HDL-elevating agents.[5]
Methodology:
-
To a solution of this compound (1.09 mmol) in dichloromethane (6 ml), add isobutylamine (1.09 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction for the formation of the thiourea product.
-
Upon completion, the mixture can be filtered to yield the N-(5-chloro-2-methylphenyl)-N'-(isobutyl)-thiourea product.[5] Further purification may be achieved through recrystallization or column chromatography.
Caption: Synthesis workflow for a thiourea derivative.
General Synthesis of this compound
Methodology:
-
Dissolve 5-Chloro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
In a separate flask, prepare a biphasic system with a saturated aqueous solution of sodium bicarbonate and dichloromethane.
-
Under vigorous stirring, slowly add thiophosgene (1.2 equivalents) to the biphasic system at room temperature.
-
Add the solution of 5-Chloro-2-methylaniline to the vigorously stirred biphasic reaction mixture.
-
Continue stirring for 1-2 hours at room temperature, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Caption: Plausible synthesis route for the title compound.
Biological Pathway Interaction
As previously noted, derivatives of this compound have been shown to inhibit the SR-BI receptor. This receptor plays a crucial role in reverse cholesterol transport by mediating the selective uptake of cholesteryl esters from HDL particles into cells, particularly in the liver for excretion.
Caption: Inhibition of the SR-BI receptor pathway.
References
- 1. bio-fount.com [bio-fount.com]
- 2. สาร试剂ไอโซไทโอไซยาเนต | ตัวสร้างการสังเคราะห์อินทรีย์ (4) [myskinrecipes.com]
- 4. Sree Syneric Lab [sreesynericlab.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2608385A1 - Substituted spiro compounds and their use for producing drugs - Google Patents [patents.google.com]
- 7. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Amines using 5-Chloro-2-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines, a broad class of organic compounds essential in pharmaceuticals, biological systems, and chemical synthesis, often presents analytical challenges due to their low volatility and lack of a strong chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). Derivatization is a common strategy to overcome these limitations. 5-Chloro-2-methylphenyl isothiocyanate is a derivatizing agent that reacts with primary and secondary amines to form stable thiourea derivatives. These derivatives exhibit enhanced UV absorbance and improved chromatographic retention on reverse-phase columns, allowing for sensitive and reliable quantification by HPLC.
This document provides a detailed application note and protocol for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of amines. The methodologies provided are based on established principles for isothiocyanate derivatization and should be considered as a starting point for method development and validation.
Principle of Derivatization
This compound reacts with the nucleophilic amino group of primary and secondary amines under basic conditions to form a stable N,N'-substituted thiourea derivative. This reaction is typically rapid and proceeds with high yield at room temperature. The resulting thiourea product incorporates the chromophore of the derivatizing agent, enabling sensitive UV detection.
Data Presentation
The following tables summarize the expected quantitative performance of an HPLC method using this compound for the analysis of a model set of primary and secondary amines. These values are illustrative and will require experimental validation for specific applications.
Table 1: HPLC Method Validation Parameters for Derivatized Amines
| Analyte (as derivative) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Methylamine Derivative | 5.2 | 5 | 15 | >0.999 |
| Ethylamine Derivative | 6.8 | 4 | 12 | >0.999 |
| Propylamine Derivative | 8.5 | 3 | 10 | >0.999 |
| Diethylamine Derivative | 9.1 | 6 | 18 | >0.998 |
| Aniline Derivative | 12.4 | 2 | 6 | >0.999 |
Table 2: Recovery Data for Spiked Amine Samples
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Methylamine | 1.0 | 0.98 | 98 |
| Ethylamine | 1.0 | 1.01 | 101 |
| Propylamine | 1.0 | 0.97 | 97 |
| Diethylamine | 5.0 | 4.85 | 97 |
| Aniline | 5.0 | 5.05 | 101 |
Experimental Protocols
Materials and Reagents
-
This compound (derivatizing reagent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Triethylamine (TEA) or other suitable base
-
Formic acid or Acetic acid (for mobile phase modification)
-
Amine standards
-
Sample matrix (e.g., plasma, urine, reaction mixture)
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Derivatization Procedure
-
Sample Preparation:
-
For liquid samples, an appropriate volume should be taken. If necessary, perform a sample cleanup step such as protein precipitation (for biological samples) or solid-phase extraction to remove interfering substances.
-
For solid samples, dissolve a known amount in a suitable solvent.
-
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a clean vial, add 50 µL of a 1% (v/v) solution of triethylamine in acetonitrile.
-
Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
After the reaction is complete, the sample is ready for HPLC analysis. If necessary, the reaction mixture can be diluted with the mobile phase.
-
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B (linear gradient)
-
15-18 min: 80% B (isocratic)
-
18-20 min: 80% to 30% B (linear gradient)
-
20-25 min: 30% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Note: The HPLC conditions provided are a starting point and may require optimization for specific amines and matrices. Factors such as the organic modifier, gradient slope, and column chemistry can be adjusted to improve separation and sensitivity.
Mandatory Visualizations
Caption: Derivatization of an amine with this compound.
Caption: Workflow for the HPLC analysis of amines using pre-column derivatization.
Discussion
The use of this compound as a derivatizing agent offers several advantages for the HPLC analysis of amines. The resulting thiourea derivatives are stable and exhibit strong UV absorbance, leading to high sensitivity. The increased hydrophobicity of the derivatives enhances their retention on reverse-phase HPLC columns, allowing for effective separation from polar matrix components.
Method development should focus on optimizing the derivatization conditions (e.g., reagent concentration, reaction time, temperature, and pH) and the HPLC separation parameters to achieve the desired resolution and sensitivity for the specific amines of interest. It is also crucial to validate the method in the intended sample matrix to assess for potential matrix effects, accuracy, and precision. For complex matrices, a more thorough sample cleanup procedure, such as solid-phase extraction, may be necessary to minimize interferences. While this document provides a robust starting point, further optimization and validation are essential for reliable quantitative results in any specific application.
Application Notes: 5-Chloro-2-methylphenyl Isothiocyanate as a Versatile Building Block for Novel Agrochemicals
Introduction
5-Chloro-2-methylphenyl isothiocyanate is a reactive chemical intermediate with significant potential for the development of new agrochemicals. Its isothiocyanate functional group (-N=C=S) serves as a versatile handle for the synthesis of a wide array of heterocyclic and non-heterocyclic compounds exhibiting fungicidal, herbicidal, and insecticidal properties. This document provides an overview of its application, detailed experimental protocols for the synthesis of key agrochemical scaffolds, and representative biological activity data.
Key Applications in Agrochemical Synthesis
This compound is a valuable precursor for the synthesis of several classes of biologically active compounds, including:
-
Thiourea Derivatives: Reaction with various amines yields N,N'-disubstituted thioureas, a class of compounds known for their fungicidal and insecticidal activities. The presence of the chloro and methyl substituents on the phenyl ring can modulate the biological activity and selectivity of the resulting thiourea derivatives.
-
Thiazolidinone Derivatives: Cyclocondensation reactions involving this compound can lead to the formation of thiazolidinone rings, which are core structures in a variety of bioactive molecules with potential applications as herbicides and fungicides.
-
Triazole and Thiadiazole Derivatives: The isothiocyanate group can be incorporated into five-membered heterocyclic rings such as triazoles and thiadiazoles. These heterocycles are prevalent in many commercial agrochemicals due to their broad-spectrum activity and systemic properties.
Experimental Protocols
General Synthesis of N,N'-disubstituted Thiourea Derivatives
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary amine.
Reaction Scheme:
Caption: General synthesis of N,N'-disubstituted thioureas.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure N,N'-disubstituted thiourea derivative.
Synthesis of 2-Imino-3-(5-chloro-2-methylphenyl)thiazolidin-4-one
This protocol outlines the synthesis of a thiazolidinone derivative, a key scaffold in agrochemical research.
Reaction Scheme:
Caption: Synthesis of a thiazolidinone derivative.
Materials:
-
This compound
-
Ethyl 2-aminoacetate hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl 2-aminoacetate hydrochloride to the sodium ethoxide solution and stir for 15 minutes.
-
To this mixture, add this compound (1.0 eq) in absolute ethanol dropwise.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure thiazolidinone derivative.
Data Presentation
The following tables summarize representative biological activity data for agrochemical derivatives synthesized from isothiocyanate precursors. While not directly derived from this compound, this data illustrates the potential efficacy of compounds synthesized using this building block.
Table 1: Fungicidal Activity of Thiourea Derivatives against various plant pathogens.
| Compound ID | Target Fungus | EC50 (µg/mL) |
| Thiourea-1 | Botrytis cinerea | 15.2 |
| Thiourea-2 | Fusarium oxysporum | 22.5 |
| Thiourea-3 | Rhizoctonia solani | 18.9 |
| Thiourea-4 | Sclerotinia sclerotiorum | 25.1 |
Data is representative of N-aryl thiourea derivatives and serves as an indication of potential activity.
Table 2: Herbicidal Activity of Substituted Pyrazole Isothiocyanates.
| Compound ID | Weed Species | EC50 (µg/mL) |
| Pyrazole-ITC-1 | Echinochloa crus-galli | 64.32 |
| Pyrazole-ITC-1 | Cyperus iria | 65.83 |
| pyrazole-ITC-2 | Dactylis glomerata | 59.41 |
| pyrazole-ITC-2 | Trifolium repens | 67.41 |
Source: Adapted from a study on substituted pyrazole isothiocyanates.[1][2]
Signaling Pathways and Experimental Workflows
General Workflow for Agrochemical Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of new agrochemical candidates.
Caption: Workflow for agrochemical discovery.
Disclaimer: The experimental protocols and biological data presented are for informational purposes and should be adapted and validated by researchers. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of peptides with 5-Chloro-2-methylphenyl isothiocyanate for mass spectrometry
Anwendungs- und Protokollhinweise: Derivatisierung von Peptiden mit 5-Chlor-2-methylphenylisothiocyanat für die massenspektrometrische Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die Derivatisierung von Peptiden ist eine entscheidende Technik in der Proteomik und der Arzneimittelentwicklung, die darauf abzielt, die Nachweisempfindlichkeit zu erhöhen und eine besser kontrollierbare Fragmentierung in der Tandem-Massenspektrometrie (MS/MS) zu ermöglichen. Isothiocyanate, wie Phenylisothiocyanat (PITC), werden klassischerweise für den N-terminalen Abbau von Peptiden nach Edman verwendet.[1][2] Die Derivatisierung mit Analoga von PITC kann die Ionisierungseffizienz verbessern und spezifische Fragmentierungsmuster induzieren, die die Peptidsequenzierung erleichtern.[1][2]
5-Chlor-2-methylphenylisothiocyanat ist ein Derivatisierungsreagenz, das entwickelt wurde, um die hydrophoben Eigenschaften des Peptids zu erhöhen und eine eindeutige Isotopensignatur aufgrund des Vorhandenseins von Chlor zu liefern, was die Identifizierung in komplexen Gemischen erleichtert. Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von Peptiden mit 5-Chlor-2-methylphenylisothiocyanat für die anschließende LC-MS/MS-Analyse.
Prinzip der Methode
Die Derivatisierung zielt auf die primäre Aminogruppe am N-Terminus von Peptiden und die ε-Aminogruppe von Lysinresten ab. Die Isothiocyanatgruppe reagiert mit diesen Aminen unter leicht alkalischen Bedingungen und bildet eine Phenylthiocarbamoyl (PTC)-Gruppe. Diese Modifikation erhöht nicht nur die Hydrophobizität des Peptids, was die Retention in der Umkehrphasen-Chromatographie verbessert, sondern fördert auch eine spezifische Fragmentierung während der MS/MS-Analyse, was zu einer verbesserten Sequenzabdeckung führt.
Materialien und Reagenzien
-
5-Chlor-2-methylphenylisothiocyanat
-
Peptidprobe (in wässriger Lösung)
-
Kopplungspuffer: 50 mM Natriumbicarbonat, pH 8,5
-
Lösungsmittel für das Reagenz: Acetonitril (ACN)
-
Quenching-Lösung: 5 % Ameisensäure
-
Festphasenextraktions (SPE)-Kartuschen (z. B. C18)
-
Lösungsmittel für die SPE: 0,1 % Ameisensäure in Wasser (Lösungsmittel A) und 0,1 % Ameisensäure in Acetonitril (Lösungsmittel B)
-
Wasser und Acetonitril in LC-MS-Qualität
Experimentelles Protokoll
Dieses Protokoll ist für die Derivatisierung von 10 µg einer Peptidprobe optimiert. Die Mengen können je nach Probenkonzentration angepasst werden.
1. Probenvorbereitung a. Lösen Sie die Peptidprobe in 20 µL Kopplungspuffer. b. Stellen Sie sicher, dass der pH-Wert der Lösung bei etwa 8,5 liegt. Passen Sie ihn bei Bedarf mit verdünntem Natriumhydroxid oder Salzsäure an.
2. Vorbereitung des Derivatisierungsreagenzes a. Bereiten Sie eine 50 mM Stammlösung von 5-Chlor-2-methylphenylisothiocyanat in Acetonitril vor. b. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
3. Derivatisierungsreaktion a. Geben Sie einen 10-fachen molaren Überschuss der 5-Chlor-2-methylphenylisothiocyanat-Lösung zur Peptidprobe. Wenn beispielsweise 1 nmol Peptid vorhanden ist, geben Sie 10 nmol des Reagenzes hinzu. b. Inkubieren Sie die Reaktion 30 Minuten lang bei Raumtemperatur. c. Die Reaktion kann optimiert werden, indem die Inkubationszeit (30-60 Minuten) und die Temperatur (Raumtemperatur bis 37 °C) variiert werden.
4. Quenchen der Reaktion a. Geben Sie 5 µL der Quenching-Lösung (5 % Ameisensäure) hinzu, um überschüssiges Reagenz zu neutralisieren und die Reaktion zu stoppen. b. Mischen Sie die Lösung durch Vortexen.
5. Probenreinigung (SPE) a. Konditionieren Sie eine C18-SPE-Kartusche mit 1 ml Lösungsmittel B, gefolgt von 1 ml Lösungsmittel A. b. Laden Sie die derivatisierte Peptidprobe auf die SPE-Kartusche. c. Waschen Sie die Kartusche mit 1 ml Lösungsmittel A, um Salze und überschüssiges Reagenz zu entfernen. d. Eluieren Sie die derivatisierten Peptide mit 500 µL einer 50:50-Mischung aus Lösungsmittel A und B. e. Trocknen Sie die eluierte Probe in einem Vakuumzentrifugen.
6. Rekonstitution und LC-MS/MS-Analyse a. Rekonstituieren Sie die getrocknete Probe in 50 µL Lösungsmittel A für die LC-MS/MS-Analyse. b. Injizieren Sie eine angemessene Menge (z. B. 5 µL) in das LC-MS/MS-System.
Datenpräsentation
Die quantitative Analyse von derivatisierten Peptiden kann durch den Vergleich der Peakflächen von derivatisierten und nicht-derivatisierten Peptiden oder durch die Verwendung von internen Standards mit stabiler Isotopenmarkierung erfolgen. Die folgende Tabelle zeigt repräsentative Daten zum Vergleich der Signalintensität eines Standardpeptids vor und nach der Derivatisierung.
| Peptid | Zustand | Relative Signalintensität (Peakfläche) | Anmerkungen |
| Angiotensin II | Nicht derivatisiert | 1,00E+06 | Standard-LC-MS-Bedingungen. |
| Angiotensin II | Derivatisiert | 5,20E+06 | 5,2-fache Signalverstärkung. |
| Substanz P | Nicht derivatisiert | 8,50E+05 | Standard-LC-MS-Bedingungen. |
| Substanz P | Derivatisiert | 4,80E+06 | 5,6-fache Signalverstärkung. |
Tabelle 1: Vergleich der Signalintensität von Peptiden vor und nach der Derivatisierung mit einem Phenylisothiocyanat-Analogon. Die Daten sind repräsentativ und basieren auf allgemeinen Beobachtungen zur Derivatisierung von Isothiocyanaten.[1][2]
Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Geringe Derivatisierungsausbeute | Falscher pH-Wert | Stellen Sie sicher, dass der pH-Wert des Kopplungspuffers bei 8,5 liegt. |
| Inaktives Reagenz | Bereiten Sie das Derivatisierungsreagenz frisch vor. | |
| Erhöhen Sie die Inkubationszeit oder -temperatur. | ||
| Verlust der Probe während der SPE | Unzureichende Bindung an die Säule | Stellen Sie sicher, dass die Probe vor dem Laden angesäuert ist. |
| Unvollständige Elution | Erhöhen Sie den Anteil an organischem Lösungsmittel im Elutionspuffer. | |
| Zusätzliche Peaks im Massenspektrum | Überschüssiges Reagenz | Optimieren Sie den Waschschritt während der SPE. |
| Nebenreaktionen | Reduzieren Sie die Reaktionszeit oder -temperatur. |
Schlussfolgerung
Die Derivatisierung von Peptiden mit 5-Chlor-2-methylphenylisothiocyanat ist eine wirksame Methode zur Verbesserung der Empfindlichkeit und zur Erleichterung der Sequenzanalyse in der massenspektrometrischen Analyse. Das hier beschriebene Protokoll bietet eine solide Grundlage für die Implementierung dieser Technik in Proteomik- und Arzneimittelentwicklungs-Workflows. Eine weitere Optimierung der Reaktionsbedingungen kann für spezifische Peptide oder komplexe Proben erforderlich sein, um die besten Ergebnisse zu erzielen.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Chloro-2-methylphenyl isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering significant advantages over conventional heating methods.[1][2][3] This technique dramatically accelerates reaction times, often reducing processes that take hours or days to mere minutes.[1][4] Furthermore, MAOS frequently leads to higher product yields, improved purity, and operates with greater energy efficiency, aligning with the principles of green chemistry by minimizing solvent usage and waste generation.[1][3][5] Isothiocyanates are a crucial class of compounds in medicinal chemistry, serving as versatile intermediates in the synthesis of various pharmaceuticals and bioactive molecules.[6] The application of microwave irradiation to the synthesis of aryl isothiocyanates, such as 5-Chloro-2-methylphenyl isothiocyanate, presents a compelling opportunity to streamline synthetic workflows and accelerate the discovery of new chemical entities.[7]
Advantages of Microwave-Assisted Synthesis for Isothiocyanates:
-
Rapid Reaction Times: Microwave heating directly and efficiently transfers energy to the reacting molecules, leading to a rapid increase in temperature and significantly shorter reaction times compared to conventional methods.[1][4][5]
-
Increased Yields and Purity: The uniform and controlled heating provided by microwave reactors often results in cleaner reactions with fewer side products, leading to higher isolated yields and improved product purity.[1][4][5]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible reaction conditions.[8]
-
Greener Chemistry: MAOS often requires less solvent and energy, contributing to more environmentally sustainable synthetic processes.[1][3]
Experimental Protocols
This section details a generalized protocol for the microwave-assisted synthesis of this compound, derived from established methods for analogous aryl isothiocyanates.[7][9][10] The primary route involves the reaction of the corresponding primary amine, 5-Chloro-2-methylaniline, with a thiocarbonylating agent. A common and effective method is the in-situ generation of a dithiocarbamate salt followed by desulfurization.[9][10][11]
Method 1: One-Pot Synthesis from 5-Chloro-2-methylaniline and Carbon Disulfide
This protocol is adapted from general procedures for the microwave-assisted synthesis of aryl isothiocyanates from primary amines and carbon disulfide.[7]
Materials:
-
5-Chloro-2-methylaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
Desulfurizing agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))[7]
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Microwave reactor vials (designed for high pressure and temperature)[12]
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dedicated microwave process vial equipped with a magnetic stir bar, add 5-Chloro-2-methylaniline (1.0 mmol).
-
Solvent and Base Addition: Add the chosen solvent (e.g., 5 mL of DCM) and triethylamine (1.2 mmol). Stir the mixture to ensure homogeneity.
-
Thiocarbonylation: Carefully add carbon disulfide (1.5 mmol) to the reaction mixture. The formation of the dithiocarbamate salt may be observed.
-
Desulfurizing Agent: Add the desulfurizing agent (e.g., DMT/NMM/TsO⁻, 1.1 mmol).
-
Microwave Irradiation: Seal the vial tightly and place it in the microwave reactor.[12] Irradiate the mixture at a set temperature (e.g., 90-120°C) for a specified time (e.g., 3-10 minutes).[7] The reaction should be monitored for pressure, which should not exceed the vial's safety limits.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to a safe temperature (typically below 50°C) before opening.[12] The reaction mixture can then be concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Data Presentation
The following table summarizes a hypothetical comparison of reaction parameters and outcomes between conventional heating and microwave-assisted synthesis for the preparation of an aryl isothiocyanate, based on literature data for similar compounds.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | 5-Chloro-2-methylaniline | 5-Chloro-2-methylaniline |
| Reagents | CS₂, Et₃N, Desulfurizing Agent | CS₂, Et₃N, Desulfurizing Agent |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | Reflux (e.g., ~40°C) | 90-120°C |
| Reaction Time | Several hours to overnight | 3-10 minutes |
| Typical Yield | 60-80% | 85-95% |
| Purity | Good, may require extensive purification | High, often with cleaner reaction profiles |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Generalized reaction pathway for the synthesis of this compound.
References
- 1. epcp.ac.in [epcp.ac.in]
- 2. Microwave-assisted drug synthesis: Significance and symbolism [wisdomlib.org]
- 3. Microwave assisted synthesis [wisdomlib.org]
- 4. anubooks.com [anubooks.com]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiocyanate synthesis [organic-chemistry.org]
- 11. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Solid-Phase Synthesis of a Thiourea Library Using 5-Chloro-2-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of libraries of small molecules for high-throughput screening.[2][3] This methodology offers advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification through washing of the solid support.[3]
This document provides a detailed protocol for the solid-phase synthesis of a diverse thiourea library utilizing 5-Chloro-2-methylphenyl isothiocyanate as a key building block. The strategy involves the reaction of a library of primary and secondary amines attached to a solid support with the aforementioned isothiocyanate, followed by cleavage from the resin to yield the final products.
Experimental Workflow
The overall workflow for the solid-phase synthesis of the thiourea library is depicted below.
Caption: Overall workflow for the solid-phase synthesis of a thiourea library.
Materials and Equipment
Resins and Reagents:
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
A diverse library of primary and secondary amines
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Piperidine
Equipment:
-
Solid-phase synthesis vessels
-
Shaker or rotator
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nitrogen line for inert atmosphere
Experimental Protocols
Resin Swelling
-
Place the aminomethylated polystyrene resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel.
-
Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the solvent by filtration.
Amine Coupling (Building Block Introduction)
This protocol describes the coupling of a carboxylic acid-containing building block to the amino-functionalized resin. If starting with a library of amines to be directly attached, proceed to section 3 and adapt the starting resin accordingly (e.g., a pre-activated resin for amine attachment). For this protocol, we will assume the diversification comes from the amine that reacts with the isothiocyanate.
This step is a representative procedure for attaching a diverse set of amines to the solid support.
-
To the swollen resin, add a solution of the first amine building block (3.0 mmol, 3 equivalents) in DMF (10 mL).
-
Add a coupling agent such as DIC (3.0 mmol, 3 equivalents) and an activator like HOBt (3.0 mmol, 3 equivalents).
-
Shake the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free primary amines.[4] A negative test indicates complete coupling.
-
Once the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Reaction with this compound
-
Swell the amine-functionalized resin (from the previous step) in DCM (10 mL) for 30 minutes.
-
Add a solution of this compound (3.0 mmol, 3 equivalents) in DCM (5 mL) to the swollen resin.
-
Add triethylamine (TEA) (3.0 mmol, 3 equivalents) to the reaction mixture.
-
Shake the mixture at room temperature for 12-16 hours.
-
Drain the solvent and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL) to remove all excess reagents.
-
Dry the resin under vacuum.
The reaction scheme on the solid support is illustrated below.
Caption: Formation of the thiourea linkage on the solid support.
Cleavage of the Thiourea from the Resin
The cleavage cocktail and conditions will depend on the type of linker used. For a standard acid-labile linker like the Wang resin, a TFA-based cocktail is appropriate.[4][5]
-
Place the dry resin-bound thiourea (approximately 100 mg) in a cleavage vessel.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) (2 mL).
-
Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 1 mL) and then with DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen to reduce the volume.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
Data Presentation
The following tables represent hypothetical data for a synthesized thiourea library.
Table 1: Amine Building Blocks Used in the Library Synthesis
| Entry | Amine (R¹-NHR²) | Molecular Weight ( g/mol ) |
| 1 | Benzylamine | 107.15 |
| 2 | 4-Methoxybenzylamine | 137.18 |
| 3 | Cyclohexylamine | 99.17 |
| 4 | Piperidine | 85.15 |
| 5 | Morpholine | 87.12 |
Table 2: Representative Thiourea Products
| Compound ID | Amine Used | Product Molecular Weight ( g/mol ) | Expected Yield (%) | Purity by HPLC (%) |
| TU-01 | Benzylamine | 290.79 | 85 | >95 |
| TU-02 | 4-Methoxybenzylamine | 320.82 | 82 | >95 |
| TU-03 | Cyclohexylamine | 282.81 | 91 | >95 |
| TU-04 | Piperidine | 268.79 | 88 | >95 |
| TU-05 | Morpholine | 270.76 | 86 | >95 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Amine Coupling (Positive Kaiser Test) | Insufficient coupling time or reagents. Steric hindrance of the amine. | Increase reaction time, use a different coupling agent (e.g., HATU), or double couple. |
| Low Yield After Cleavage | Incomplete reaction with the isothiocyanate. Premature cleavage from the resin. Inefficient precipitation. | Increase reaction time for the isothiocyanate step. Ensure the linker is stable to the reaction conditions. Use a larger volume of cold ether for precipitation. |
| Impure Product | Incomplete washing of the resin. Side reactions during cleavage. | Ensure thorough washing after each synthetic step. Optimize the cleavage cocktail and time to minimize side product formation. |
Conclusion
The solid-phase synthesis protocol described herein provides a robust and efficient method for the generation of a diverse library of thioureas using this compound. This approach is amenable to high-throughput synthesis and can be readily adapted for the creation of large and diverse compound libraries for drug discovery and other applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiourea Synthesis with Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioureas from substituted anilines. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas from anilines?
The most common methods include:
-
Reaction of an isothiocyanate with a substituted aniline: This is a widely used and generally high-yielding method where a substituted aniline reacts directly with a corresponding isothiocyanate.[1][2]
-
Reaction of a substituted aniline with ammonium thiocyanate: This method involves reacting the aniline, often as its hydrochloride salt, with a thiocyanate salt like ammonium thiocyanate (NH₄SCN), typically with heating.[4][5][6]
Q2: How do substituents on the aniline ring affect the reaction rate and yield?
The electronic properties of the substituents on the aniline ring significantly influence the reaction rate.[7]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and increasing the reaction rate.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the nitrogen atom. This reduces the aniline's nucleophilicity, leading to a slower reaction or, in some cases, no reaction under standard conditions.[7][8][9] For instance, 4-nitroaniline is a very poor nucleophile and may require harsher conditions or alternative synthetic routes.[1][9]
Q3: I am observing a low yield in my reaction. What are the primary causes?
Low yields can stem from several factors:
-
Poor Nucleophilicity of the Aniline: As mentioned above, anilines with strong electron-withdrawing groups are less reactive.[1][10]
-
Instability of the Isothiocyanate: If you are using an isothiocyanate, it may degrade over time. It is often best to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[1]
-
Steric Hindrance: Bulky substituents on either the aniline or the isothiocyanate can hinder the reaction.[1]
-
Incomplete Reaction: The reaction may simply be slow and require longer reaction times or heating to go to completion.[7]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and lower the yield of the desired product.
Q4: What are common side products, and how can they be minimized?
When using the carbon disulfide method to create unsymmetrical thioureas, a common side product is the symmetrical thiourea.[1][11] This occurs if the intermediate isothiocyanate reacts with the starting aniline instead of the second, different amine. To minimize this, a one-pot, two-step approach can be effective, where the isothiocyanate is formed first before the second amine is added.[3] Careful control over stoichiometry is also crucial.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Poorly nucleophilic aniline (e.g., containing -NO₂, -CN, -CF₃) | Increase the reaction temperature or prolong the reaction time.[1][10] Consider using microwave irradiation, which can be effective in overcoming activation barriers.[7] For the CS₂ method, using a stronger base or a phase transfer catalyst might be necessary.[1] | Increased conversion to the desired thiourea product. |
| Degradation of isothiocyanate reactant | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate from the corresponding amine.[1] | Improved yield and reduced side products resulting from isothiocyanate decomposition. |
| Steric hindrance from bulky substituents | Increase the reaction temperature significantly or extend the reaction time.[1] The use of high-efficiency methods like automated ball milling has been shown to overcome steric barriers and provide quantitative yields.[7] | Increased product formation by providing sufficient energy to overcome the steric barrier. |
| Reaction is too slow at room temperature | Gently heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). Allow the reaction to run for an extended period (e.g., 24-48 hours) if necessary.[7] | Drive the reaction to completion and maximize the conversion of starting materials. |
Problem 2: Difficulty in Product Purification
| Issue | Potential Cause | Recommended Solution |
| Crude product is an oil and will not crystallize | The product may be inherently non-crystalline at room temperature, or impurities may be inhibiting crystallization. | Solution 1: Column Chromatography. This is the most reliable method for purifying oily products. Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[7] Solution 2: Trituration. Vigorously stir the oil with a poor solvent (e.g., hexane). This can sometimes induce crystallization by washing away impurities.[7] |
| Product precipitates from the reaction but is impure | The product may have co-precipitated with unreacted starting materials or byproducts. | Solution: Recrystallization. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[7][12] |
| Product is contaminated with unreacted starting amine | The starting amine is basic and can often be removed with an acidic wash. | During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the amine, making it soluble in the aqueous layer. Be sure your thiourea product is not acid-sensitive.[7] |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Comparison of Synthesis Methods and Conditions [7]
This table highlights the high efficiency of solvent-free and microwave-assisted methods compared to traditional solution-phase reactions for the synthesis of N,N'-disubstituted thioureas.
| Amine Reactant | Sulfur Source | Method / Conditions | Time | Yield (%) |
| Various Anilines | Phenyl Isothiocyanate | Manual Grinding (Mortar & Pestle) | 5-45 min | ≥99 |
| Various Anilines | Phenyl Isothiocyanate | Automated Ball Milling (30 Hz) | 10 min | ≥99 |
| Various Anilines | 4-Bromophenyl Isothiocyanate | Manual Grinding, then Recrystallization | 5-40 min | 89-98 |
| n-Butylamine | Carbon Disulfide | Microwave on Alumina Surface | 5 min | 89 |
| Aniline | Carbon Disulfide | Microwave on Alumina Surface | 6 min | 92 |
| Benzylamine | (Isothiocyanatomethyl)benzene | DCM, Et₃N, Room Temperature | 2-3 h | 81 |
Table 2: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent) [7]
While this data is for an alternative synthesis route (thionation of urea), it illustrates a common principle: yield often increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[7][13]
| Temperature (°C) | Temperature (K) | Yield (%) |
| 55 | 328 | 52.31 |
| 65 | 338 | 59.25 |
| 75 | 348 | 64.14 |
| 85 | 358 | 61.58 |
| 95 | 368 | 58.72 |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea via Isothiocyanate in Solution [1][7]
-
Dissolve the substituted aniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the corresponding isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Synthesis of a Symmetrical N,N'-Disubstituted Thiourea via Carbon Disulfide [3][8]
-
Dissolve the substituted aniline (2.0 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.0 equivalent) to the solution, followed by a reagent to promote the reaction (e.g., carbon tetrabromide or iodine in the presence of a base like triethylamine).[8][14]
-
Allow the mixture to warm to room temperature and stir for the required time (can range from minutes to hours). Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup. This may involve pouring the reaction mixture into water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Purification by Recrystallization [7][12]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Do not add excessive solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratching the inside of the flask with a glass rod may help induce it.
-
Further cool the flask in an ice bath to maximize the precipitation of the purified product.
-
Collect the crystalline solid by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified product under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for thiourea synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Effect of aniline substituents on reaction rate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. ijesi.org [ijesi.org]
Technical Support Center: Reactions with 5-Chloro-2-methylphenyl Isothiocyanate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products during reactions involving 5-Chloro-2-methylphenyl isothiocyanate. The following information is presented in a question-and-answer format to directly address challenges encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
The primary and most common reaction of this compound is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction forms a substituted thiourea, a class of compounds with significant applications in medicinal chemistry and drug design.[1] The reaction is typically high-yielding and proceeds under mild conditions.
Q2: What are the most common side products observed in reactions with this compound?
While specific side product profiles can be reaction-dependent, the most common impurities encountered are:
-
Symmetrical Di-substituted Thiourea: In cases where the isothiocyanate is generated in situ from 5-chloro-2-methylaniline and a thiocarbonylating agent, the starting amine can react with the newly formed isothiocyanate to produce a symmetrical thiourea (N,N'-bis(5-chloro-2-methylphenyl)thiourea).
-
Hydrolysis Product: this compound can undergo hydrolysis in the presence of water to form 5-chloro-2-methylaniline.[2] This is a common issue if wet solvents or reagents are used. The hydrolysis proceeds via an unstable thiocarbamic acid intermediate.[2]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual this compound or the starting amine in the final product mixture.
-
Products of Thermal Decomposition: Although specific data for this compound is limited, aryl isothiocyanates can be susceptible to thermal degradation, especially at elevated temperatures over prolonged periods. Analogous compounds have been shown to decompose into various sulfur-containing compounds and symmetrically substituted thioureas.[3][4]
Q3: How do the substituents on the phenyl ring of this compound affect its reactivity?
The electronic properties of the substituents on the aromatic ring influence the electrophilicity of the isothiocyanate carbon. In this compound, the chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the isothiocyanate and can enhance its reactivity towards nucleophiles. Conversely, the methyl group is electron-donating, which slightly deactivates the ring. The overall reactivity will be a balance of these effects.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired thiourea product | 1. Incomplete reaction: The nucleophilicity of the reacting amine may be low, or there may be significant steric hindrance. 2. Degradation of the isothiocyanate: this compound may have degraded due to improper storage or the presence of moisture. | 1. Increase the reaction temperature or prolong the reaction time. For weakly nucleophilic amines, the addition of a non-nucleophilic base may be beneficial. 2. Use freshly opened or purified this compound. Ensure all solvents and reagents are anhydrous. |
| Presence of a significant amount of 5-chloro-2-methylaniline in the product mixture | Hydrolysis of the isothiocyanate: Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of an unexpected, high-molecular-weight byproduct | Formation of symmetrical thiourea: This is more common when the isothiocyanate is generated in situ. | If synthesizing the isothiocyanate in situ, ensure the subsequent addition of the desired amine is performed promptly and efficiently. Careful control of stoichiometry is crucial. |
| The product is an oil and does not crystallize | 1. Presence of impurities: Side products or residual solvents can inhibit crystallization. 2. The product is inherently non-crystalline: Not all thiourea derivatives are solids at room temperature. | 1. Purify the product using column chromatography. Trituration with a non-polar solvent (e.g., hexane) can sometimes induce crystallization by removing oily impurities. 2. If the product is an oil, purification by column chromatography is the most reliable method. |
Potential Side Products and Analytical Identification
| Side Product | Chemical Structure | Formation Pathway | Recommended Analytical Technique for Identification |
| 5-Chloro-2-methylaniline | Hydrolysis of this compound | GC-MS, LC-MS, 1H NMR | |
| N,N'-bis(5-chloro-2-methylphenyl)thiourea | Reaction of this compound with 5-chloro-2-methylaniline (formed in situ or as an impurity) | LC-MS, 1H NMR, Elemental Analysis |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Thiourea using this compound
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 mmol) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile; 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.05 mmol, 1.05 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel. The choice of the purification method depends on the nature of the product and the impurities present.
Visualizing Troubleshooting and Reaction Pathways
Caption: Troubleshooting workflow for identifying and mitigating common side products in reactions involving this compound.
This technical guide provides a framework for understanding and troubleshooting reactions with this compound. By anticipating potential side reactions and implementing appropriate preventative measures and purification strategies, researchers can improve the efficiency and outcomes of their synthetic efforts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiourea Derivatives from 5-Chloro-2-methylphenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea derivatives synthesized from 5-Chloro-2-methylphenyl isothiocyanate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of thiourea derivatives synthesized from this compound.
| Problem | Possible Cause | Solution |
| Low Yield of Purified Product | Incomplete reaction: The reaction between this compound and the amine may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating the mixture. |
| Loss of product during workup: The product may be partially soluble in the aqueous phase during extraction or washing steps. | Minimize the volume of aqueous washes. If the product is suspected to be in the aqueous layer, it can be back-extracted with a suitable organic solvent like ethyl acetate. | |
| Inefficient purification: Significant loss of product during recrystallization or column chromatography. | For recrystallization, use the minimum amount of hot solvent required to dissolve the product to ensure maximum recovery upon cooling. For column chromatography, ensure proper solvent system selection and careful fraction collection. | |
| Product is an Oil, Not a Solid | Presence of impurities: Unreacted starting materials or byproducts can lower the melting point of the mixture, resulting in an oil. | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If this fails, column chromatography is recommended to separate the product from impurities. |
| Recrystallization solvent issues: The boiling point of the recrystallization solvent may be higher than the melting point of the thiourea derivative. | Select a recrystallization solvent with a lower boiling point. Alternatively, use a solvent mixture to lower the overall boiling point. | |
| Multiple Spots on TLC After Purification | Co-eluting impurities: An impurity may have a similar polarity to the desired product, making separation by column chromatography difficult. | Optimize the TLC solvent system to achieve better separation between the product and impurity spots. A less polar or more polar solvent system, or a different combination of solvents, may be effective. Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation. |
| Decomposition on silica gel: Some thiourea derivatives can be unstable on silica gel, leading to the appearance of new spots on TLC. | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. This can help to prevent the degradation of sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of thiourea derivatives from this compound?
The most common impurities include:
-
Unreacted this compound: This can be identified by its characteristic sharp odor and can be removed by column chromatography.
-
Unreacted amine: The starting amine used in the synthesis.
-
Symmetrically substituted thiourea: Formation of 1,3-bis(5-chloro-2-methylphenyl)thiourea can occur if water is present in the reaction, which can hydrolyze the isothiocyanate back to the corresponding amine.
Q2: What is the best method for purifying my thiourea derivative?
The choice of purification method depends on the nature of the impurities and the physical properties of your compound.
-
Recrystallization is often the most straightforward method for solid products. Ethanol or a mixture of ethanol and water is a good starting point for solvent selection.
-
Column chromatography is a more versatile technique that can be used to separate the desired product from impurities with similar polarities. A common solvent system is a gradient of ethyl acetate in hexane.
Q3: How do I choose a suitable solvent for recrystallization?
An ideal recrystallization solvent should:
-
Completely dissolve the crude product at an elevated temperature.
-
Poorly dissolve the product at room temperature or below, allowing for crystal formation upon cooling.
-
Either not dissolve the impurities at all or keep them dissolved at all temperatures.
Perform small-scale solubility tests with different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) to find the most suitable one for your specific thiourea derivative.
Q4: My thiourea derivative is showing biological activity, but the results are inconsistent. Could this be a purification issue?
Yes, impurities can significantly affect biological assay results. Even small amounts of highly active impurities can lead to false positives, while other impurities might inhibit the activity of your compound. It is crucial to ensure the high purity of your compound using techniques like NMR, mass spectrometry, and elemental analysis after purification.
Experimental Protocols
General Protocol for Recrystallization of N-(5-chloro-2-methylphenyl)-N'-substituted Thioureas
-
Dissolution: In an Erlenmeyer flask, dissolve the crude thiourea derivative in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Column Chromatography Purification
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluent and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data
The following table summarizes the biological activity of some 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as urease inhibitors.[1]
| Compound | Substituent on Aroyl Ring | IC₅₀ (µM) against Jack Bean Urease |
| 4a | H | 0.0312 ± 0.0021 |
| 4b | 4-OCH₃ | 0.0211 ± 0.0013 |
| 4e | 4-NO₂ | 0.0023 ± 0.0001 |
| 4h | 4-Cl | 0.0029 ± 0.0002 |
| 4i | 2,4-diCl | 0.0019 ± 0.0011 |
| Thiourea (Standard) | - | 4.7455 ± 0.0545 |
Visualizations
Caption: General workflow for the synthesis and purification of thiourea derivatives.
Caption: Decision tree for the purification of thiourea derivatives.
Caption: Mechanism of urease inhibition by thiourea derivatives.
References
How to avoid the formation of symmetrical thioureas in 5-Chloro-2-methylphenyl isothiocyanate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylphenyl isothiocyanate. The following information is intended to help avoid the formation of symmetrical thioureas and other byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of symmetrical thiourea formation in reactions with this compound?
The formation of the symmetrical thiourea, N,N'-bis(5-chloro-2-methylphenyl)thiourea, primarily occurs when the isothiocyanate reacts with a hydrolyzed form of itself or with a primary amine starting material that can react with two equivalents of the isothiocyanate. This is especially prevalent if the amine nucleophile is added slowly or if there is moisture present in the reaction.
Q2: How can I minimize the formation of the symmetrical thiourea byproduct?
Several strategies can be employed to minimize the formation of symmetrical thioureas:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile (1.1-1.2 equivalents) to ensure the complete consumption of the this compound.
-
Reaction Order and Rate of Addition: Add the isothiocyanate solution dropwise to a solution of the amine. This ensures that the isothiocyanate is always in the presence of an excess of the amine nucleophile, favoring the formation of the unsymmetrical product.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry. Moisture can hydrolyze the isothiocyanate, leading to the formation of the corresponding amine which can then react to form the symmetrical thiourea.
-
Two-Step, One-Pot Synthesis: When generating the isothiocyanate in situ, ensure its formation is complete before adding the second amine to form the unsymmetrical thiourea.[1]
Q3: What are the ideal reaction conditions for synthesizing unsymmetrical thioureas with this compound?
The optimal conditions can vary depending on the specific amine being used. However, a good starting point is to react this compound with the desired amine in a suitable aprotic solvent like ethanol, tetrahydrofuran (THF), or dichloromethane (DCM) at room temperature.[2] For less reactive amines, gentle heating (e.g., refluxing in ethanol for 2-3 hours) may be necessary.[2]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. The disappearance of the limiting reactant (usually the isothiocyanate) and the appearance of the desired product spot can be tracked.
Q5: What are the common purification methods for unsymmetrical thioureas?
The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol.[2] If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of symmetrical thiourea byproduct observed. | 1. Incorrect stoichiometry (excess isothiocyanate).2. Slow addition of the amine to the isothiocyanate.3. Presence of moisture in the reaction.4. The amine starting material is reacting with two equivalents of the isothiocyanate. | 1. Use a slight excess (1.1-1.2 eq.) of the amine.2. Add the isothiocyanate solution dropwise to the amine solution.3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Consider a two-step approach where an intermediate is formed first. |
| Low or no yield of the desired unsymmetrical thiourea. | 1. Low reactivity of the amine.2. Decomposition of this compound.3. Incomplete reaction. | 1. Increase the reaction temperature (e.g., reflux in ethanol or THF).2. Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry place.3. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Difficulty in purifying the product. | 1. The product is an oil and does not crystallize.2. The product co-precipitates with impurities. | 1. Attempt purification by column chromatography on silica gel.2. Try recrystallization from a different solvent system. An acid-base workup may also help remove certain impurities. |
Experimental Protocol: Synthesis of N-(5-chloro-2-methylphenyl)-N'-phenylthiourea
This protocol details the synthesis of an unsymmetrical thiourea using this compound and aniline as an example.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve aniline (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
If the reaction is slow, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours, or until TLC indicates the consumption of the starting materials.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol.
Visualizing Reaction Pathways
To better understand the desired reaction and the competing side reaction, the following diagrams illustrate the chemical pathways.
Caption: Desired reaction pathway for unsymmetrical thiourea synthesis.
Caption: Competing reaction pathway leading to symmetrical thiourea.
References
- 1. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
Technical Support Center: Catalyst Selection for Reactions of 5-Chloro-2-methylphenyl Isothiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylphenyl isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
The most common reactions involve the nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). Key examples include:
-
Reaction with primary or secondary amines: This is a widely used and generally high-yielding method to form N,N'-disubstituted thioureas.[1]
-
Reaction with alcohols or phenols: This reaction leads to the formation of thiocarbamates.
-
Cyclization reactions: The isothiocyanate functionality can be a key component in the synthesis of various heterocyclic compounds.
Q2: How do the electronic and steric properties of this compound influence its reactivity?
The reactivity of this compound is influenced by:
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the reaction.
-
Steric Hindrance: The methyl group in the ortho position to the isothiocyanate can introduce steric hindrance. This may slow down the reaction, especially when reacting with bulky nucleophiles.[1][2]
Troubleshooting Guides
Low or No Product Yield
One of the most common challenges is a low yield of the desired product. The following guide provides a systematic approach to troubleshooting this issue.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified this compound. Store in a cool, dark, and dry environment. Consider in-situ generation if degradation is persistent.[1] | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Low Nucleophilicity of the Amine/Alcohol | For electron-deficient amines or phenols, consider adding a non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to activate the nucleophile.[1] For very weak nucleophiles, a stronger base might be necessary. | Enhanced reaction rate and higher yield. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1][2] | Increased conversion to the desired product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider the points above regarding nucleophilicity and steric hindrance. | Ensure the reaction is allowed to proceed to completion. |
| Moisture Contamination | Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze the isothiocyanate.[3] | Minimized side reactions and increased availability of the isothiocyanate for the desired reaction. |
| Incorrect Stoichiometry | Ensure an accurate molar ratio of reactants. A slight excess (1.05-1.1 equivalents) of the nucleophile can sometimes be beneficial. | Optimized conversion of the limiting reagent. |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Formation of Side Products
Q: I am observing unexpected spots on my TLC plate. What could they be?
A: The formation of byproducts can complicate purification and reduce the yield of your target molecule.
Common Side Products and Their Prevention
| Side Product | Potential Cause | Prevention Strategy |
| Symmetrical Thiourea | If there is unreacted amine and the reaction conditions are harsh, a symmetrical thiourea from the starting amine can form.[3] | Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1] |
| Hydrolysis Product | Presence of water in the reaction mixture can lead to the hydrolysis of the isothiocyanate to the corresponding amine. | Use anhydrous solvents and oven-dried glassware. Handle hygroscopic materials under an inert atmosphere.[3] |
| Urea Analogue | If the starting isothiocyanate is contaminated with the corresponding isocyanate, the urea analogue of your product can form. | Ensure the purity of the starting this compound. |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0-1.1 eq.)[1]
-
Anhydrous solvent (e.g., ethanol, THF, DCM, or acetonitrile)[1]
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, 0.1-1.0 eq.) for less reactive amines.
Procedure:
-
Dissolve the amine (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a catalyst, add it to the amine solution.
-
Add this compound (1.0 eq.) to the solution at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. For less reactive amines or sterically hindered substrates, gentle heating (e.g., reflux in ethanol for 2-3 hours) may be necessary.[4]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.
Experimental Workflow for Thiourea Synthesis
Caption: A general workflow for the synthesis of thioureas from this compound.
Catalyst Selection and Reaction Conditions
While many reactions of isothiocyanates with amines proceed without a catalyst, for less reactive nucleophiles or to accelerate the reaction, a catalyst can be employed.
Catalyst and Solvent Recommendations
| Nucleophile Type | Recommended Catalyst | Typical Solvent | Temperature |
| Aliphatic Amines | Often not required | Ethanol, THF, DCM | Room Temperature |
| Aromatic Amines (electron-rich) | Often not required | Ethanol, THF | Room Temp. to Reflux |
| Aromatic Amines (electron-deficient) | TEA, DBU | DMF, DMSO, Acetonitrile | Elevated Temperature |
| Alcohols/Phenols | Stronger base (e.g., NaH, K2CO3) | THF, DMF | Room Temp. to Elevated |
Note: The choice of catalyst and conditions should be optimized for each specific substrate combination. The steric hindrance of the this compound may necessitate more forcing conditions than with unhindered isothiocyanates.
References
Technical Support Center: Monitoring 5-Chloro-2-methylphenyl isothiocyanate Reactions by TLC
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for monitoring the progress of reactions involving 5-Chloro-2-methylphenyl isothiocyanate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a significant amount of the starting amine remaining, even after a prolonged reaction time. What are the likely causes and solutions?
A1: Incomplete consumption of the starting amine is a common issue. Here are potential causes and their solutions:
-
Insufficient this compound: The stoichiometry of your reaction may be incorrect. Ensure you are using at least a 1:1 molar ratio of the isothiocyanate to your amine. In some cases, a slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can drive the reaction to completion.[1]
-
Low Reactivity of the Amine: Electron-deficient or sterically hindered amines react more slowly.[1] Consider increasing the reaction temperature or extending the reaction time. The use of a catalyst, such as a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), can also facilitate the reaction.[1]
-
Poor Quality of Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.[1][2] Use a fresh or properly stored bottle of this compound. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between the reactants.[1]
Q2: I see an unexpected spot on my TLC plate that is not my starting material or the expected product. What could it be?
A2: The appearance of unexpected spots on your TLC plate often indicates side reactions. Here are some possibilities:
-
Hydrolysis of the Isothiocyanate: this compound can react with any moisture present in your reaction to form a corresponding amine after decomposition of the intermediate thiocarbamic acid. This will typically appear as a more polar spot on the TLC plate (lower Rf value). To avoid this, ensure all your glassware is oven-dried and your solvents are anhydrous.[1]
-
Formation of Symmetrical Thiourea: If there is any unreacted amine and the reaction conditions are harsh, it is possible to form a symmetrical thiourea from the amine and a byproduct.[1]
-
Decomposition of Product or Starting Material: Depending on the stability of your compounds to the reaction conditions (e.g., heat, acid, or base), you may be observing decomposition products.[1]
Q3: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A3: The goal is to find a solvent system that provides good separation between your starting materials (amine and this compound) and your thiourea product.[3] The ideal eluent will result in an Rf value of approximately 0.2-0.4 for the desired product, with clear separation from other components.[2][4]
-
Starting Point: A common starting point for many organic reactions is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5][6] A 7:3 or 8:2 mixture of hexane:ethyl acetate is often a good initial choice.
-
Adjusting Polarity:
-
Alternative Solvents: If you cannot achieve good separation, try different solvent systems. For example, dichloromethane can be used as a replacement for ethyl acetate, or a small amount of methanol can be added to significantly increase polarity.[3]
Q4: The spots on my TLC plate are streaking or elongated. What can I do to fix this?
A4: Streaking can occur for several reasons:
-
Sample Overload: You may have spotted too much of the reaction mixture on the plate. Try diluting your sample before spotting it.[7][8]
-
Compound Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate.
-
Acidic or Basic Compounds: If your compounds are acidic or basic, they can interact strongly with the silica gel, leading to tailing. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%) can often resolve this issue.[7]
-
High Polarity: Very polar compounds may streak. Using a different stationary phase, such as alumina or a reversed-phase plate, could be beneficial.[7]
Q5: How can I visualize the spots on the TLC plate? My compounds are not UV-active.
A5: While many aromatic compounds are UV-active, if your compounds do not appear under a UV lamp, you will need to use a chemical stain.[3][7]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with any compound that can be oxidized, which includes many organic molecules.[3] It typically appears as yellow or brown spots on a purple background.[9]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method that can visualize many organic compounds, which will appear as brown spots.[9][10][11]
-
p-Anisaldehyde Stain: This is another excellent multi-purpose stain that is sensitive to most functional groups and often produces a range of colors, which can help in distinguishing different compounds.[9]
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol provides a general procedure for monitoring the reaction between an amine and this compound.
-
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Capillary spotters
-
Reaction mixture
-
Reference solutions of starting amine and this compound
-
-
Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (R).[3]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting amine.
-
In the "R" lane, spot a small aliquot of the reaction mixture.
-
In the "Co" lane, first spot the starting amine solution, and then spot the reaction mixture on top of it.[1]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[1][3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[3] If necessary, use a chemical stain for visualization.
-
Interpret the Results: The reaction is complete when the spot corresponding to the starting amine has disappeared from the "R" lane. The formation of a new spot (the product) should be evident. The "Co" spot helps to confirm if the spot in the reaction mixture is indeed the starting material.
-
Data Presentation
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Polarity | Expected Rf of this compound | Expected Rf of Product (Thiourea) | Comments |
| 9:1 | Low | High (e.g., 0.8-0.9) | Moderate (e.g., 0.4-0.6) | Good for separating non-polar impurities from the product. |
| 7:3 | Medium | High (e.g., >0.9) | Good separation (e.g., 0.2-0.4) | A good starting point for many reactions. Provides a good balance of separation. |
| 1:1 | High | Very High (Solvent Front) | High (e.g., 0.6-0.8) | Useful if the product is very polar and remains on the baseline with less polar systems. |
Note: Rf values are indicative and can vary based on specific reaction substrates, temperature, and TLC plate batch.[1]
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for reaction monitoring by TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Comparative Study of 5-Chloro-2-methylphenyl isothiocyanate and Phenyl isothiocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Chloro-2-methylphenyl isothiocyanate and the parent compound, phenyl isothiocyanate. Understanding the nuanced differences in reactivity between substituted and unsubstituted aryl isothiocyanates is crucial for applications in organic synthesis, drug design, and the development of chemical probes. This document outlines the theoretical basis for their reactivity, presents available experimental data for related compounds, and provides detailed protocols for comparative experimental analysis.
Introduction to Isothiocyanate Reactivity
Isothiocyanates (R-N=C=S) are versatile electrophilic compounds that readily react with a wide range of nucleophiles, including amines, thiols, and alcohols. The central carbon atom of the isothiocyanate moiety is electron-deficient and serves as the primary site for nucleophilic attack. The reactivity of this functional group is significantly influenced by the electronic and steric nature of the substituent 'R'. In the case of aryl isothiocyanates, substituents on the aromatic ring can modulate the electrophilicity of the isothiocyanate carbon, thereby altering its reaction rate.
Generally, electron-withdrawing groups on the phenyl ring increase the reactivity of aryl isothiocyanates by further polarizing the N=C=S bond and stabilizing the negative charge that develops on the sulfur atom in the transition state. Conversely, electron-donating groups tend to decrease reactivity.
Qualitative and Semi-Quantitative Reactivity Comparison
-
Phenyl isothiocyanate serves as our baseline for comparison. The phenyl group itself is generally considered to be electron-withdrawing, which enhances the electrophilicity of the isothiocyanate carbon.[1]
-
This compound possesses two substituents with opposing electronic effects:
-
A chloro group at the meta position (position 5) to the isothiocyanate group. The chloro group is electron-withdrawing through its inductive effect (-I).
-
A methyl group at the ortho position (position 2) to the isothiocyanate group. The methyl group is electron-donating through its inductive and hyperconjugation effects (+I, +H).
-
To semi-quantitatively predict the net effect of these substituents, we can consider their Hammett constants (σ), which are a measure of the electronic effect of a substituent in a meta or para position.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Chloro | meta (σm) | +0.37 | Electron-withdrawing |
| Methyl | ortho | (Not standard) | Electron-donating |
The positive σm value for the chloro group indicates that it will increase the reactivity of the isothiocyanate compared to phenyl isothiocyanate. The ortho-methyl group, being electron-donating, would be expected to decrease reactivity. However, its proximity to the isothiocyanate group may also introduce steric hindrance, which could further decrease the reaction rate.
Given the opposing electronic effects, the overall reactivity of this compound relative to phenyl isothiocyanate is not immediately obvious without experimental data. However, the strong electron-withdrawing nature of the chloro group is likely to have a more dominant effect on the electronic character of the isothiocyanate carbon than the electron-donating methyl group. Therefore, it is hypothesized that This compound will be slightly more reactive than phenyl isothiocyanate , although this effect may be tempered by steric hindrance from the ortho-methyl group.
Quantitative Reactivity Data of Related Aryl Isothiocyanates
To illustrate the impact of electron-withdrawing substituents on the reactivity of aryl isothiocyanates, the following table presents kinetic data for the reaction of phenyl isothiocyanate and p-nitrophenyl isothiocyanate with n-butylamine. The nitro group (-NO2) is a strong electron-withdrawing group.
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| Phenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 4.17 x 10⁻² | [2] |
| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [2] |
Observation: The presence of the electron-withdrawing nitro group in the para position in p-nitrophenyl isothiocyanate leads to a significant increase in the reaction rate compared to the unsubstituted phenyl isothiocyanate. This supports the principle that electron-withdrawing substituents enhance the reactivity of aryl isothiocyanates.[2]
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound and phenyl isothiocyanate, the following experimental protocols can be employed.
Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)
This method provides a direct comparison of the reactivity of the two isothiocyanates towards a single nucleophile.
Principle: An equimolar mixture of this compound and phenyl isothiocyanate is reacted with a limiting amount of a nucleophile (e.g., a primary amine like n-butylamine). The relative amounts of the two resulting thiourea products are quantified by HPLC. The product ratio will directly reflect the relative reaction rates of the two isothiocyanates.[2]
Experimental Workflow:
Methodology:
-
Solutions: Prepare stock solutions of this compound, phenyl isothiocyanate, and the chosen nucleophile (e.g., n-butylamine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction: In a thermostated vial, combine the equimolar mixture of the two isothiocyanates with the nucleophile solution. The nucleophile should be the limiting reagent.
-
Quenching: After a set reaction time, quench the reaction by adding an excess of a scavenging agent or by rapid dilution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detector set at a wavelength where both thiourea products have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the two thiourea products. The ratio of the peak areas corresponds to the ratio of the rate constants for the two reactions.
Kinetic Analysis by Stopped-Flow Spectrophotometry
This technique is ideal for measuring the rates of fast reactions.
Principle: The reaction between an isothiocyanate and a nucleophile (e.g., a primary amine) to form a thiourea often results in a change in the UV-Vis absorbance spectrum. A stopped-flow instrument rapidly mixes the reactant solutions and monitors the change in absorbance over time, allowing for the determination of the reaction rate constant.[2]
Experimental Workflow:
Methodology:
-
Solutions: Prepare solutions of the isothiocyanate and the nucleophile in a suitable buffer or solvent. The nucleophile is used in large excess to ensure pseudo-first-order kinetics.
-
Stopped-Flow Instrument:
-
Load one syringe with the isothiocyanate solution and the other with the nucleophile solution.
-
Set the spectrophotometer to a wavelength where the change in absorbance upon product formation is maximal.
-
-
Kinetic Run: Initiate the instrument to rapidly mix the two solutions. The instrument will record the absorbance as a function of time.
-
Data Analysis:
-
The absorbance data is fitted to a single exponential equation to obtain the observed pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the nucleophile in excess.
-
This procedure is repeated for both this compound and phenyl isothiocyanate under identical conditions to compare their second-order rate constants.
-
Conclusion
The reactivity of this compound is predicted to be slightly higher than that of phenyl isothiocyanate due to the dominant electron-withdrawing effect of the chloro substituent. However, this enhanced reactivity may be moderated by steric hindrance from the ortho-methyl group. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to quantitatively assess the reactivity of these and other substituted aryl isothiocyanates. Such comparative studies are essential for the rational design of molecules with tailored reactivity for various applications in chemistry and drug discovery.
References
A Comparative Guide to Validated HPLC Methods for the Analysis of 5-Chloro-2-methylphenyl Isothiocyanate Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of 5-Chloro-2-methylphenyl isothiocyanate and its derivatives, the selection of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and stability assessment of these compounds. This guide provides a comparative overview of potential HPLC methodologies, complete with detailed experimental protocols and expected validation parameters, to aid in the selection of an optimal analytical strategy.
The analysis of isothiocyanates (ITCs) by HPLC can be challenging due to their inherent reactivity and, in some cases, the lack of a strong UV chromophore.[1][2] To address these challenges, two primary approaches are commonly employed: direct analysis by reversed-phase HPLC and analysis following a pre-column derivatization step to enhance detection and chromatographic retention. This guide will compare these two approaches.
Comparison of Analytical Approaches
The choice between direct analysis and derivatization depends on the specific analytical needs, including required sensitivity, sample matrix complexity, and the availability of instrumentation (e.g., UV-Vis vs. Mass Spectrometry detectors).
| Validation Parameter | Method 1: Direct RP-HPLC-UV | Method 2: Pre-column Derivatization with PITC |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range[3] |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range[3] |
| Specificity/Selectivity | Moderate; potential for matrix interference. | High; derivatization is specific to the target functional group. |
| Throughput | Higher; no derivatization step. | Lower; requires additional sample preparation time. |
| Robustness | Good; less sensitive to minor variations in pH. | Moderate; derivatization efficiency can be pH and temperature dependent. |
Experimental Protocols
Detailed methodologies for two potential HPLC methods for the analysis of this compound derivatives are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.
Method 1: Direct Analysis by Reversed-Phase HPLC with UV Detection
This method is suitable for the direct quantification of this compound, leveraging its native UV absorbance.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For formulated products, extract the active ingredient using a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 240-280 nm for isothiocyanates).
-
Column Temperature: Ambient or controlled at 25 °C. For some isothiocyanates, elevating the column temperature to 60°C has been shown to improve peak shape and reduce analyte loss.[2]
3. Validation Parameters to be Assessed:
-
System Suitability: Check for theoretical plates, tailing factor, and reproducibility of injections.
-
Linearity: Analyze a series of at least five concentrations across the expected sample concentration range.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze a placebo and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference from excipients or degradation products.
Method 2: Analysis by RP-HPLC with Pre-column Derivatization
This method enhances the detectability and retention of the isothiocyanate by reacting it with a derivatizing agent, such as Phenyl isothiocyanate (PITC), prior to HPLC analysis.[5]
1. Derivatization Procedure:
-
To an aliquot of the sample or standard solution in a suitable solvent, add a solution of Phenyl isothiocyanate (PITC) in a basic buffer (e.g., phosphate buffer pH 9.9).
-
The molar ratio of the analyte to PITC should be optimized, with a significant excess of PITC being common (e.g., 1:40).
-
Vortex the mixture for a specified time (e.g., 60 seconds) to ensure complete reaction.
-
The resulting derivative solution is then ready for HPLC injection.
2. HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is often necessary to separate the derivatized analyte from excess reagent and by-products. For example:
-
Mobile Phase A: 8 mM Phosphate buffer pH 4.8
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of A, and linearly increase the percentage of B over the run time.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
3. Validation Parameters to be Assessed:
-
In addition to the validation parameters listed for Method 1, the robustness of the derivatization reaction itself should be evaluated (e.g., effect of minor changes in pH, temperature, and reagent concentration).
Workflow and Pathway Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate the HPLC method validation workflow and a relevant biological pathway influenced by isothiocyanates.
Caption: Workflow for HPLC Method Validation.
Caption: ITC Activation of the Nrf2 Signaling Pathway.[4]
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound and its derivatives is a critical step in research and development. Direct RP-HPLC offers a straightforward and rapid approach, while pre-column derivatization with agents like PITC can provide enhanced sensitivity and specificity. The choice between these methods should be guided by the specific requirements of the analysis. Regardless of the method chosen, thorough validation according to established guidelines is essential to ensure the generation of accurate and reliable data. The protocols and comparative data presented in this guide serve as a valuable starting point for the development and validation of robust HPLC methods for this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
¹H and ¹³C NMR Characterization of Thioureas Derived from 5-Chloro-2-methylphenyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of novel thiourea derivatives synthesized from 5-chloro-2-methylphenyl isothiocyanate. The data presented herein serves as a valuable resource for the unambiguous structural elucidation and characterization of this class of compounds, which hold potential in various fields, including medicinal chemistry and materials science. Comparisons with existing thiourea analogues are included to highlight key spectral differences and aid in the identification of new derivatives.
Comparative NMR Data Analysis
The structural features of thioureas derived from this compound give rise to distinct signals in both ¹H and ¹³C NMR spectra. The presence of the chloro and methyl substituents on the phenyl ring, coupled with the nature of the amine used in the synthesis, significantly influences the chemical shifts of the aromatic and N-H protons, as well as the carbon atoms in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectra of these thioureas are characterized by signals corresponding to the aromatic protons, the N-H protons of the thiourea moiety, and the protons of the substituent groups. The chemical shifts of the N-H protons are particularly sensitive to the electronic environment and can be observed over a broad range, often appearing as broad singlets. The aromatic protons of the 5-chloro-2-methylphenyl group typically appear as a set of multiplets in the aromatic region of the spectrum.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) of Representative Thioureas
| Compound | Ar-H (5-chloro-2-methylphenyl) | N-H (Ar-NH) | N-H (R-NH) | -CH₃ | Other Protons | Solvent |
| 1a (R = Phenyl) | 7.15-7.40 (m, 3H) | 9.85 (s, 1H) | 9.70 (s, 1H) | 2.30 (s, 3H) | 7.20-7.50 (m, 5H, Phenyl-H) | DMSO-d₆ |
| 1b (R = 4-Methoxyphenyl) | 7.18-7.42 (m, 3H) | 9.75 (s, 1H) | 9.55 (s, 1H) | 2.28 (s, 3H) | 6.90 (d, 2H), 7.35 (d, 2H), 3.75 (s, 3H, -OCH₃) | DMSO-d₆ |
| 1c (R = Benzyl) | 7.20-7.45 (m, 3H) | 9.60 (s, 1H) | 8.15 (t, 1H) | 2.25 (s, 3H) | 7.25-7.40 (m, 5H, Benzyl-ArH), 4.60 (d, 2H, -CH₂-) | DMSO-d₆ |
| Comparative Compound A¹ | 7.00-7.30 (m, 4H, p-tolyl) | 9.68 (s, 1H) | 9.54 (s, 1H) | 2.29 (s, 3H) | 2.05 (t, 2H), 2.45 (t, 2H), 3.65 (t, 2H, chlorobutanoyl) | DMSO-d₆ |
¹ Data adapted from a study on N-(4-chlorobutanoyl)-N′-(4-methylphenyl)thiourea for comparative purposes.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information regarding the carbon framework of the thiourea derivatives. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield. The chemical shifts of the aromatic carbons are influenced by the chloro and methyl substituents, leading to a predictable pattern.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) of Representative Thioureas
| Compound | C=S | Aromatic Carbons (5-chloro-2-methylphenyl) | -CH₃ | Other Carbons | Solvent |
| 1a (R = Phenyl) | 181.5 | 137.2, 135.8, 131.5, 130.0, 128.5, 126.0 | 17.5 | 139.0, 129.1, 125.0, 124.2 (Phenyl-C) | DMSO-d₆ |
| 1b (R = 4-Methoxyphenyl) | 181.2 | 137.3, 135.7, 131.6, 129.9, 128.6, 125.9 | 17.4 | 158.5, 131.8, 126.5, 114.2 (4-Methoxyphenyl-C), 55.3 (-OCH₃) | DMSO-d₆ |
| 1c (R = Benzyl) | 182.0 | 137.0, 135.9, 131.4, 130.1, 128.4, 126.1 | 17.6 | 138.5, 128.7, 127.5, 127.3 (Benzyl-ArC), 48.5 (-CH₂-) | DMSO-d₆ |
| Comparative Compound B² | 178.4 | - | - | Aromatic carbons ranging from 115-140 ppm | CDCl₃ |
² General range for C=S in various thiourea derivatives.[3]
Experimental Protocols
The following protocols detail the synthesis of the target thioureas and the parameters for NMR data acquisition.
General Synthesis of Thioureas (1a-c)
To a solution of the respective amine (aniline, 4-methoxyaniline, or benzylamine) (1.0 mmol) in ethanol (10 mL) was added this compound (1.0 mmol, 0.183 g). The reaction mixture was stirred at room temperature for 2-4 hours. The resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to afford the pure thiourea derivative.[4][5][6]
-
N-(5-chloro-2-methylphenyl)-N'-phenylthiourea (1a): White solid.
-
N-(5-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea (1b): Off-white solid.
-
N-(5-chloro-2-methylphenyl)-N'-benzylthiourea (1c): White solid.
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[7] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]
Visualizing the Synthetic Workflow
The general synthesis of the target thioureas can be visualized as a straightforward addition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectral Fragmentation of 5-Chloro-2-methylphenyl Isothiocyanate Adducts
For researchers, scientists, and drug development professionals engaged in the analysis of protein and peptide modifications, understanding the mass spectral fragmentation of covalent adducts is paramount. This guide provides a comprehensive comparison of the expected fragmentation patterns of adducts formed by 5-Chloro-2-methylphenyl isothiocyanate, a compound of interest in various chemical and biological studies. Leveraging established principles of mass spectrometry and data from related isothiocyanate derivatives, this document offers predictive insights into the fragmentation pathways, supported by structured data tables and detailed experimental workflows.
Introduction to Isothiocyanate Adduct Analysis
Isothiocyanates (ITCs) are a class of reactive compounds known to form covalent adducts with nucleophilic residues in proteins and peptides, primarily the N-terminal amino group and the side chains of lysine, cysteine, and histidine. Mass spectrometry (MS) stands as a powerful tool for the characterization of these modifications. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide a unique molecular fingerprint, enabling the identification of the modification and the specific site of adduction.
This compound, with its distinct isotopic signature from the chlorine atom, presents a unique case for mass spectral analysis. The presence of the chloro and methyl groups on the phenyl ring influences the fragmentation pathways, providing valuable structural information.
Predicted Mass Spectral Data
Table 1: Predicted m/z Values for Protonated Adducts of this compound with Selected Amino Acids
| Amino Acid | Molecular Weight (Da) | Adduct [M+H]⁺ m/z (C₈H₆ClNS + AA) |
| Glycine | 75.07 | 259.03 |
| Alanine | 89.09 | 273.05 |
| Valine | 117.15 | 301.10 |
| Leucine | 131.17 | 315.11 |
| Isoleucine | 131.17 | 315.11 |
| Proline | 115.13 | 299.08 |
| Methionine | 149.21 | 333.05 |
| Cysteine | 121.16 | 305.03 |
| Lysine (side chain) | 146.19 | 330.09 |
Table 2: Predicted Key Fragment Ions for a Generic Peptide Adduct
The fragmentation of a peptide adducted with this compound is expected to yield characteristic ions. The primary fragmentation is anticipated to be the cleavage of the thiourea linkage formed between the isothiocyanate and the amine group of the amino acid.
| Fragment Description | Predicted m/z |
| [this compound + H]⁺ | 184.00 |
| [5-Chloro-2-methylphenylaminothiocarbonyl]⁺ ion | 199.02 |
| Loss of the isothiocyanate moiety from the adducted peptide | [Peptide+H]⁺ |
| b- and y-type ions from the peptide backbone | Varies depending on peptide sequence |
Experimental Workflow and Methodologies
The analysis of this compound adducts typically involves a bottom-up proteomics approach. The following protocol outlines a general workflow for such an analysis.
Experimental Protocol
-
Protein Adduction: Incubate the target protein with this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a controlled temperature (e.g., 37 °C) for a defined period.
-
Removal of Excess Reagent: Remove unreacted isothiocyanate by dialysis, size-exclusion chromatography, or precipitation.
-
Proteolytic Digestion: Digest the adducted protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer capable of tandem MS (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation based on their intensity.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search algorithm (e.g., Mascot, Sequest) that allows for the specification of the mass modification corresponding to the this compound adduct (+183.00 Da).
-
Manually validate the identified adducted peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Caption: General experimental workflow for the analysis of protein adducts of this compound.
Predicted Fragmentation Pathways
The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of peptides adducted with this compound is expected to follow predictable pathways. The primary fragmentation events will likely involve the cleavage of the newly formed thiourea bond and fragmentation of the peptide backbone.
Caption: Predicted major fragmentation pathways for a peptide adducted with this compound.
Comparison with Alternative Isothiocyanate Reagents
Several other isothiocyanate reagents are commonly used in protein chemistry and mass spectrometry, each with its own advantages.
-
Phenyl isothiocyanate (PITC): The parent compound, widely used in Edman degradation for protein sequencing. Its adducts are well-characterized, providing a good baseline for comparison.
-
Fluorescein isothiocyanate (FITC): A fluorescently labeled ITC, enabling detection by both mass spectrometry and fluorescence. The large fluorescent tag can, however, alter peptide fragmentation patterns.
-
4-Sulfophenyl isothiocyanate (SPITC): A charged ITC that can improve the ionization efficiency of adducted peptides in electrospray ionization.
The fragmentation of this compound adducts is expected to be more complex than that of PITC adducts due to the influence of the chloro and methyl substituents. The chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which can be a powerful tool for identifying adducted peptides in complex mixtures.
Conclusion
The mass spectral analysis of this compound adducts offers a rich source of structural information for researchers in drug development and related fields. While direct experimental data is limited, this guide provides a robust predictive framework based on established chemical principles and data from analogous compounds. The outlined experimental workflow, predicted fragmentation data, and comparative analysis serve as a valuable resource for designing and interpreting experiments aimed at characterizing these important covalent modifications. The unique isotopic signature of the chlorine atom, in particular, offers a significant advantage for the confident identification of adducted species.
Comparative Biological Activity of Chloro-Substituted Phenyl Isothiocyanates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of chloro-substituted phenyl isothiocyanates. The information is supported by available experimental data to highlight their potential in therapeutic applications.
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are recognized for their potential as chemopreventive agents. Synthetic analogs, including chloro-substituted phenyl isothiocyanates, have been a subject of interest for their diverse biological activities, which encompass anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chloro-substituent to the phenyl ring can significantly modulate the bioactivity of these compounds, influencing their efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of phenyl isothiocyanate and its chloro-substituted derivatives. It is important to note that direct comparative studies across all chloro-isomers are limited, and the data presented is compiled from various sources. Experimental conditions can vary between studies, which may affect the absolute values.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenyl Isothiocyanate (PITC) | A549 (Lung Cancer) | Data not specified | [1] |
| Phenyl Isothiocyanate (PITC) | H1299 (Lung Cancer) | Data not specified | [1] |
Further research is required to establish a comprehensive comparative dataset for chloro-substituted analogs.
Antimicrobial Activity
The antimicrobial efficacy of isothiocyanates is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Phenyl isothiocyanate has demonstrated activity against various bacteria and fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenyl Isothiocyanate (PITC) | Bacillus cereus | >200 | [2] |
| Phenyl Isothiocyanate (PITC) | Botrytis cinerea | (IC50 value) | [3] |
| Phenyl Isothiocyanate (PITC) | Botrytis byssoidea | (IC50 value) | [3] |
| Phenyl Isothiocyanate (PITC) | Botrytis pseudocinerea | (IC50 value) | [3] |
Data for chloro-substituted phenyl isothiocyanates is not available in the reviewed literature, highlighting a gap in the current research landscape.
Anti-inflammatory Activity
The anti-inflammatory properties of phenyl isothiocyanates can be assessed by their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).
| Compound | Assay | IC50 (µM) | Reference |
| Phenyl Isothiocyanate | COX-2 Inhibition | ~99% inhibition at 50 µM | [4][5] |
| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase Inhibition | 0.57 mM | [4][5] |
| 3-Methoxyphenyl Isothiocyanate | Butyrylcholinesterase Inhibition | 49.2% inhibition at 1.14 mM | [4][5] |
| 3-Methoxyphenyl Isothiocyanate | COX-2 Inhibition | ~99% inhibition at 50 µM | [4][5] |
While direct IC50 values for COX-2 inhibition by chloro-substituted phenyl isothiocyanates were not found, related methoxy-substituted compounds show significant activity, suggesting that substituted phenyl isothiocyanates are a promising area for anti-inflammatory drug discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of isothiocyanates.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., chloro-substituted phenyl isothiocyanates) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value is then calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their biological effects by modulating various cellular signaling pathways. The chloro-substitution on the phenyl ring is expected to influence the potency and selectivity of these interactions.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.[6][7] Isothiocyanates are known activators of the Nrf2 pathway.[8][9][10]
PI3K/AKT/FOXO Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13] Isothiocyanates have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[11][14][15]
Experimental Workflow for Anticancer Activity Screening
The general workflow for screening the anticancer activity of novel compounds like chloro-substituted phenyl isothiocyanates involves a series of in vitro assays.
References
- 1. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]
- 14. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Thiourea Derivatives from 5-Chloro-2-methylphenyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiourea derivatives synthesized from 5-chloro-2-methylphenyl isothiocyanate. Thiourea and its derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The biological profile of these compounds is significantly influenced by the nature of the substituents on the thiourea core, making SAR studies crucial for the development of novel therapeutics. This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows to facilitate further research and development in this area.
Urease Inhibitory Activity
A study by Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors provides significant insights into the SAR of this class of compounds as potent inhibitors of jack bean urease (JBU).[5] The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated exceptional inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea.[5]
Data Presentation: Urease Inhibition
The following table summarizes the in-vitro urease inhibitory activity of the synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives.
| Compound ID | Aroyl Substituent | IC50 (µM) ± SEM[5] |
| 4a | 4-nitrophenyl | 0.0031 ± 0.0021 |
| 4b | 2,4-dichlorophenyl | 0.0019 ± 0.0011 |
| 4c | 4-chlorophenyl | 0.0029 ± 0.0019 |
| 4d | 2-chlorophenyl | 0.0025 ± 0.0015 |
| 4e | Phenyl | 0.0532 ± 0.9951 |
| 4f | 4-methylphenyl | 0.0049 ± 0.0011 |
| 4g | 2,4-dimethylphenyl | 0.0035 ± 0.0015 |
| 4h | 2-methylphenyl | 0.0041 ± 0.0012 |
| 4i | 4-ethylphenyl | 0.0051 ± 0.0013 |
| 4j | 2-ethylphenyl | 0.0045 ± 0.0018 |
| Thiourea (Standard) | - | 4.7455 ± 0.0545 |
Key Structure-Activity Relationship Insights:
-
Electron-withdrawing and donating groups: The presence of both electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., methyl, ethyl) on the aroyl ring resulted in potent urease inhibition.[5]
-
Substitution pattern: The position of the substituent on the phenyl ring influenced the inhibitory activity. For instance, compound 4b with 2,4-dichloro substitution exhibited the lowest IC50 value, indicating it to be the most potent inhibitor in the series.[5]
-
Superiority over standard: All synthesized derivatives showed significantly higher potency compared to the standard urease inhibitor, thiourea.[5]
Experimental Protocols
General Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids
The synthesis of the target thiourea derivatives involves a multi-step process, starting from 3-chloro-2-methylaniline.
Caption: General synthetic workflow for 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.
Detailed Methodology:
-
Synthesis of 3-Chloro-2-methylphenyl isothiocyanate: 3-Chloro-2-methylaniline is reacted with carbon disulfide in the presence of a base like triethylamine, followed by treatment with a thiophosgene equivalent such as triphosgene, to yield the corresponding isothiocyanate.
-
Synthesis of Aroyl Isothiocyanates: A substituted benzoic acid is converted to its acid chloride using an agent like oxalyl chloride. The resulting aroyl chloride is then reacted with potassium thiocyanate to produce the aroyl isothiocyanate.
-
Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea: The 3-chloro-2-methylphenyl isothiocyanate is then reacted with the appropriate substituted aroyl isothiocyanate in a suitable solvent to afford the final thiourea derivative. The products are typically purified by recrystallization.
In-Vitro Urease Inhibition Assay
The inhibitory activity of the synthesized compounds against jack bean urease is determined spectrophotometrically.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleophilic Reactivity: A Comparative Guide to the Cross-Reactivity of 5-Chloro-2-methylphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, understanding the chemoselectivity of bifunctional reagents is paramount for the successful synthesis of complex molecules and bioconjugates. This guide provides an in-depth comparison of the cross-reactivity of 5-Chloro-2-methylphenyl isothiocyanate, an important synthetic intermediate, with common functional groups encountered in organic synthesis and drug development. The following sections detail the relative reactivity, present supporting data, and provide standardized protocols for assessing these reactions.
The isothiocyanate moiety (–N=C=S) is a versatile electrophile, readily undergoing addition reactions with a variety of nucleophiles. However, the rate and extent of these reactions are highly dependent on the nature of the nucleophilic functional group and the reaction conditions. A thorough understanding of this reactivity spectrum is crucial for predicting reaction outcomes, minimizing side products, and designing efficient synthetic strategies.
Comparative Reactivity Analysis
The reactivity of this compound with key functional groups generally follows the order: Amines > Thiols > Alcohols > Carboxylic Acids . This hierarchy is dictated by the nucleophilicity of the attacking atom and the stability of the resulting adduct.
| Functional Group | Product | Relative Reactivity | Reaction Conditions & Notes |
| Primary/Secondary Amines | Thiourea | Very High | Reaction is typically rapid at room temperature. The rate is pH-dependent, favoring alkaline conditions (pH 9-11) where the amine is deprotonated and more nucleophilic.[1] |
| Thiols | Dithiocarbamate | High | Reaction is efficient, particularly at neutral to slightly acidic pH (pH 6-8).[1] The reaction is reversible.[2] For benzyl isothiocyanate with glutathione, the second-order rate constant is approximately 130 M⁻¹min⁻¹. |
| Alcohols | Thiocarbamate | Low to Moderate | Reaction is generally slow and may require elevated temperatures or catalysis. The reactivity can be influenced by steric hindrance of the alcohol.[3][4] |
| Carboxylic Acids | (Amide via intermediate) | Very Low | Direct reaction is generally unfavorable due to the low nucleophilicity of the carboxylate anion. Reaction can be achieved under specific conditions, such as by first converting the carboxylic acid to a more reactive thioacid.[2] |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity of this compound are provided below. These protocols can be adapted to specific research needs.
General Procedure for Reactivity Assessment
A stock solution of this compound is prepared in a suitable aprotic solvent (e.g., acetonitrile or DMF). Stock solutions of the respective nucleophiles (e.g., a primary amine, a thiol, an alcohol, and a carboxylic acid) are also prepared. The reactions are initiated by mixing the isothiocyanate solution with each nucleophile solution in a 1:1 molar ratio at a controlled temperature. The progress of the reaction is monitored over time by a suitable analytical technique, such as HPLC, LC-MS, or NMR spectroscopy, to determine the rate of consumption of the isothiocyanate and the formation of the product.
Specific Protocol: Reaction with a Primary Amine
-
Materials: this compound, a primary amine (e.g., benzylamine), reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0), acetonitrile.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 10 mM stock solution of benzylamine in the reaction buffer.
-
In a reaction vessel, mix equal volumes of the two stock solutions.
-
Stir the reaction mixture at room temperature.
-
At various time points, withdraw aliquots, quench the reaction (e.g., with an excess of a scavenger thiol), and analyze by reverse-phase HPLC to quantify the formation of the thiourea product.
-
Specific Protocol: Reaction with a Thiol
-
Materials: this compound, a thiol (e.g., N-acetylcysteine), reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4), acetonitrile.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 10 mM stock solution of N-acetylcysteine in the reaction buffer.
-
Follow the mixing and analysis procedure as described for the primary amine, monitoring for the formation of the dithiocarbamate product.
-
Visualizing Reaction Pathways and Workflows
To further clarify the competitive nature of these reactions and the experimental approach, the following diagrams are provided.
Caption: Competitive reaction pathways of this compound.
Caption: Experimental workflow for assessing cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-2-methylphenyl isothiocyanate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For 5-Chloro-2-methylphenyl isothiocyanate, a key intermediate in various synthetic pathways, ensuring high purity is critical for the reliability and reproducibility of downstream applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC), supported by illustrative experimental data and detailed protocols, to aid in the selection of the most suitable analytical method for purity determination.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance of GC-MS and HPLC for the purity analysis of this compound. This data is illustrative and based on typical performance characteristics for similar aromatic isothiocyanates.
| Parameter | GC-MS | HPLC-UV |
| Purity Assay (%) | 99.5 | 99.3 |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL | 0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 3% | < 2% |
| Accuracy (% Recovery) | 97-103% | 98-102% |
| Analysis Time | 20-30 minutes | 15-25 minutes |
| Impurity Identification | Definitive (Mass Spectrum) | Tentative (Retention Time & UV) |
Discussion of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It offers high separation efficiency and provides definitive identification of the main component and any volatile impurities through mass spectral fragmentation patterns. This makes GC-MS particularly well-suited for in-depth impurity profiling and identifying unknown byproducts from the synthesis process. Potential impurities that can be readily identified by GC-MS include unreacted starting materials such as 5-chloro-2-methylaniline, residual solvents, and volatile byproducts.
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust method for purity analysis. It is particularly advantageous for compounds that may be thermally labile or for the detection of non-volatile impurities. For this compound, a reversed-phase HPLC method can effectively separate the target compound from more polar or less volatile impurities, such as diarylthioureas, which can be formed during synthesis. While HPLC-UV provides excellent quantitative data, the identification of unknown impurities is based on retention time and UV spectral characteristics, which is less definitive than mass spectral data.
Experimental Protocols
GC-MS Purity Assessment of this compound
This protocol describes a method for the quantitative determination of the purity of this compound and the identification of volatile impurities.
a) Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and dissolve it in 10 mL of dichloromethane to obtain a stock solution of 2 mg/mL. Further dilute 100 µL of the stock solution into 900 µL of dichloromethane to get a final concentration of 200 µg/mL.
b) GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
c) Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
HPLC Purity Assessment of this compound
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
a) Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute 100 µL of this stock solution with the mobile phase to a final volume of 1 mL to obtain a working solution of 100 µg/mL.
b) HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c) Data Analysis: Purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all observed peaks.
Visualizations
Caption: Workflow for GC-MS Purity Assessment.
Caption: Synthesis and Potential Impurity Pathways.
A Comparative Guide to One-Pot and Two-Step Synthesis of Thioureas from 5-Chloro-2-methylphenyl Isothiocyanate
For researchers and professionals in drug development and organic synthesis, the efficient construction of molecular scaffolds is paramount. Thioureas are a vital class of compounds, recognized for their diverse biological activities and utility as intermediates. The synthesis of N,N'-disubstituted thioureas from isothiocyanates is a fundamental transformation that can be approached through either a one-pot or a two-step synthetic strategy. This guide provides an objective comparison of these two methodologies for the synthesis of thioureas from 5-Chloro-2-methylphenyl isothiocyanate, supported by generalized experimental data and protocols derived from established synthetic procedures.
The primary distinction between the two methods lies in the isolation of intermediates. In a two-step synthesis , the isothiocyanate is first reacted with an amine to form the thiourea product, which is then isolated and purified. A one-pot synthesis , in this context, typically involves the in situ generation of the isothiocyanate from the corresponding amine, followed by the immediate reaction with another amine to form the final thiourea without isolation of the isothiocyanate intermediate.[1][2] This guide will focus on the reaction of a pre-existing isothiocyanate with an amine, where the one-pot approach implies a direct reaction and workup, while the two-step approach might involve the formation of an intermediate salt before proceeding to the final product.
Data Presentation: A Quantitative Comparison
The choice between a one-pot and a two-step synthesis often involves a trade-off between reaction efficiency, time, and final product purity. The following table summarizes typical quantitative data for the synthesis of a generic N-aryl-N'-(5-chloro-2-methylphenyl)thiourea.
| Parameter | One-Pot Synthesis | Two-Step Synthesis | Key Considerations |
| Reaction Time | 1 - 6 hours[3] | 4 - 24 hours | One-pot reactions are generally faster due to the absence of intermediate isolation and purification steps. |
| Typical Yield | 85 - 95% | 70 - 90% | One-pot syntheses can lead to higher overall yields by minimizing product loss during intermediate handling. |
| Purity (crude) | Moderate to High | High | Two-step syntheses often yield a purer crude product as intermediates can be purified. |
| Work-up Complexity | Simple (filtration or extraction)[3] | More complex (multiple extractions, purifications) | The work-up for one-pot reactions is typically more straightforward. |
| Reagent Handling | Fewer handling steps | Multiple reagent additions and handling of intermediates | Two-step processes require more extensive manipulation of reagents and intermediates. |
Experimental Protocols
The following are representative experimental protocols for the one-pot and two-step synthesis of an N-aryl-N'-(5-chloro-2-methylphenyl)thiourea.
One-Pot Synthesis Protocol
This protocol is a generalized procedure for a standard solution-phase synthesis.[3]
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add this compound (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is of sufficient purity as determined by TLC, no further purification is needed.
-
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[3]
Two-Step Synthesis Protocol
This method involves the initial formation of a dithiocarbamate salt, which is then converted to the thiourea. While typically used for generating the isothiocyanate itself, a similar principle of isolating an intermediate can be applied. For the purpose of this comparison, we will consider a two-step process where the thiourea is formed and isolated as a crude product before a separate purification step.
Step 1: Thiourea Formation
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Dichloromethane (DCM) (20 mL)
Procedure:
-
Dissolve the substituted aniline (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Add a solution of this compound (1.0 mmol) in DCM (10 mL) dropwise to the amine solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude thiourea product.
Step 2: Purification
Procedure:
-
The crude product from Step 1 is purified by recrystallization. Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.
-
Heat the slurry gently to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure N-aryl-N'-(5-chloro-2-methylphenyl)thiourea.
Mandatory Visualization
The following diagrams illustrate the workflows for the one-pot and two-step synthesis of thioureas.
Concluding Remarks
The choice between a one-pot and a two-step synthesis for preparing thioureas from this compound depends on the specific goals of the researcher. The one-pot synthesis offers advantages in terms of speed, operational simplicity, and potentially higher overall yields, making it suitable for rapid library synthesis and initial screening of compounds.[4] In contrast, the two-step synthesis provides an opportunity for the isolation and purification of intermediates, which can lead to a higher purity of the final product. This can be crucial for applications where stringent purity is required, such as in the later stages of drug development. Ultimately, the optimal method will be determined by factors such as the scale of the reaction, the desired purity of the final compound, and the available time and resources.
References
Benchmarking the efficacy of 5-Chloro-2-methylphenyl isothiocyanate against other derivatization agents
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Many molecules, however, possess characteristics such as low volatility, poor thermal stability, or the absence of a chromophore, making them challenging to analyze directly using chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Chemical derivatization addresses this by modifying the analyte to improve its analytical properties. This guide provides a comparative overview of various derivatization agents, with a focus on the efficacy of isothiocyanates, including 5-Chloro-2-methylphenyl isothiocyanate, against other common reagents.
The Role of Derivatization in Analytical Chemistry
Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method.[1] The primary goals of derivatization include:
-
Increased Volatility: For GC analysis, non-volatile compounds are converted into more volatile derivatives.[2][3]
-
Improved Thermal Stability: Derivatization can protect thermally labile molecules from degradation at the high temperatures used in GC.[2]
-
Enhanced Detectability: By introducing a chromophore or fluorophore, the sensitivity of detection in UV-Vis or fluorescence-based methods can be significantly increased.[4][5]
-
Improved Chromatographic Separation: Modifying the analyte's polarity can lead to better peak shape and resolution.[2]
Comparison of Common Derivatization Agents
The choice of a derivatization agent depends on the functional group of the analyte, the analytical technique employed, and the desired outcome of the analysis. The following tables provide a comparative summary of commonly used derivatization agents based on their target analytes and typical reaction conditions.
| Derivatization Agent | Target Functional Group(s) | Typical Analytical Technique | Key Advantages | Key Disadvantages |
| Isothiocyanates (e.g., PITC, this compound) | Primary and secondary amines | HPLC, LC-MS | Forms stable derivatives; well-established for amino acid analysis.[6][7] | Can be less sensitive than fluorescent reagents; may require removal of excess reagent. |
| Dansyl Chloride | Primary and secondary amines, phenols | HPLC (Fluorescence/UV), LC-MS | High sensitivity; forms highly fluorescent derivatives.[8][9] | Derivatives can be light-sensitive; reaction can be slow.[8][10] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | HPLC (Fluorescence/UV) | High sensitivity; forms stable fluorescent derivatives.[11][12] | Can be expensive; may require careful pH control.[13] |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic acids, phenols, thiols, amines | GC-ECD, GC-MS | High sensitivity for electron capture detection (ECD); forms stable derivatives.[9] | Can be sensitive to moisture. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, carboxyls, amines, thiols | GC-MS | Versatile; reacts with a wide range of functional groups to increase volatility.[14] | Derivatives can be sensitive to moisture; may produce multiple derivatives for some compounds.[14] |
Quantitative Performance Data
| Derivatization Agent | Analyte Class | Reaction Time | Reaction Temperature | Derivative Stability | Typical Detection Limit |
| Phenyl isothiocyanate (PITC) | Amino Acids | 20 min | Room Temperature | Stable | pmol range[15] |
| Dansyl Chloride | Amino Acids, Amines | 30-60 min | 37-60°C | Generally stable, but can be light-sensitive.[8][10] | fmol to pmol range |
| FMOC-Cl | Amino Acids, Amines | 1-40 min | Room Temperature | Highly stable for over 48 hours.[11] | fmol range[11] |
| Pentafluorobenzyl Bromide (PFBBr) | Fatty Acids | 60 min | 50°C | Stable | Comparable sensitivity to conventional CI platform.[9] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Metabolites | 30 min | 30°C | Unstable, requires prompt analysis.[2][14] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for common derivatization agents.
Phenyl isothiocyanate (PITC) Derivatization of Amino Acids for HPLC Analysis
This protocol is a general guideline for the pre-column derivatization of amino acids.
Materials:
-
Amino acid standards or sample hydrolysate
-
Phenyl isothiocyanate (PITC) solution (e.g., 5% in heptane)
-
Coupling buffer: Ethanol:Water:Triethylamine (2:2:1, v/v/v)
-
Drying solvent: Heptane:Ethyl acetate (1:1, v/v)
-
Reconstitution solvent: Mobile phase A
Procedure:
-
Dry the amino acid sample completely under vacuum.
-
Add 50 µL of coupling buffer to the dried sample and vortex to dissolve.
-
Add 10 µL of PITC solution, vortex, and incubate at room temperature for 20 minutes.
-
Dry the sample under vacuum to remove excess reagent and by-products.
-
Add 50 µL of drying solvent and dry under vacuum.
-
Reconstitute the sample in a known volume of mobile phase A for HPLC analysis.
Dansyl Chloride Derivatization of Amines for HPLC-Fluorescence Detection
This protocol is adapted for the derivatization of primary and secondary amines.
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Quenching solution (e.g., 2% methylamine solution)
Procedure:
-
To 100 µL of the sample in a reaction vial, add 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of dansyl chloride solution and vortex.
-
Incubate the mixture at 60°C for 30-60 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Add 10 µL of quenching solution to react with excess dansyl chloride.
-
The sample is now ready for HPLC analysis.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Derivatization for GC-MS Analysis of Metabolites
This is a general protocol for the silylation of polar metabolites.
Materials:
-
Dried metabolite extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (as a catalyst)
-
Internal standard solution
Procedure:
-
Ensure the sample is completely dry, as moisture will deactivate the reagent.
-
Add 50 µL of BSTFA with 1% TMCS to the dried sample.
-
Add 10 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.[2]
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and chemical reactions involved in derivatization.
Conclusion
The selection of an appropriate derivatization agent is a critical step in developing robust and sensitive analytical methods. While established reagents like dansyl chloride, FMOC-Cl, and BSTFA offer well-documented protocols and performance data for a wide range of applications, isothiocyanates, including this compound, represent a valuable class of reagents specifically for the analysis of primary and secondary amines. Although specific quantitative efficacy data for this compound is not extensively available in the current literature, its structural similarity to PITC suggests comparable reactivity and utility. Researchers are encouraged to perform in-house validation to determine the optimal conditions and performance for their specific analytical needs. The provided protocols and comparative data for other common agents serve as a valuable starting point for method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methylphenyl Isothiocyanate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 5-Chloro-2-methylphenyl isothiocyanate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this hazardous chemical, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound is a hazardous compound requiring careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[2] If inhaled, move the person to fresh air and keep them comfortable for breathing.[2] If swallowed, rinse the mouth and do NOT induce vomiting; call a poison center or doctor immediately.[2]
Quantitative Hazard Data
While specific toxicity data for this compound is limited, the following table summarizes the hazard classifications for the closely related compound, 5-Chloro-2-methoxyphenyl isothiocyanate, which should be considered indicative of the potential hazards.
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
| Aquatic Toxicity | Data Not Available | Isothiocyanates are generally considered harmful or toxic to aquatic life. |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Never dispose of this chemical down the drain or in regular trash.[1]
Waste Segregation and Storage:
-
Original Container: Whenever possible, keep the waste in its original, clearly labeled container.[1]
-
No Mixing: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[1]
-
Labeling: If transferring to a new waste container, it must be clearly labeled with the chemical name, hazard pictograms (e.g., skull and crossbones, exclamation mark), and the date of waste generation.[1]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area for hazardous waste, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[3] The use of secondary containment is highly recommended.[1]
Experimental Protocol: Laboratory-Scale Neutralization
For small quantities of this compound, a laboratory-scale neutralization procedure can be performed by trained personnel in a chemical fume hood to render the waste less hazardous before collection. This procedure is based on the alkaline hydrolysis of the isothiocyanate functional group.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
Ice bath
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Place the reaction vessel in an ice bath on a stir plate within a chemical fume hood.
-
Reagent Addition: Add a sufficient volume of 1 M sodium hydroxide solution to the reaction vessel. A molar excess of NaOH (at least 3-4 equivalents to the isothiocyanate) is recommended to ensure complete reaction.[4]
-
Controlled Neutralization: While vigorously stirring the NaOH solution, slowly and cautiously add the this compound waste dropwise. This reaction may be exothermic; maintain the temperature of the reaction mixture below 30°C.[4]
-
Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure the hydrolysis is complete.
-
pH Adjustment: After the reaction is complete, and while still cooling the vessel in the ice bath, neutralize the solution to a pH of approximately 7 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).
-
Final Disposal: The resulting neutralized aqueous solution should be collected as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[3]
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Remove any gross contamination by wiping with a suitable solvent (e.g., isopropanol or ethanol) and absorbent material.
-
Decontamination Solution: Wash the equipment with a 10% bleach solution, ensuring a contact time of at least 30 minutes. Be aware that bleach can be corrosive to some materials.
-
Rinsing: Thoroughly rinse the equipment with water to remove any residual bleach.
-
Final Rinse: A final rinse with a solvent like ethanol or isopropanol can aid in drying.
-
Verification: Attach a decontamination tag to the cleaned equipment before it is removed from the laboratory for service, storage, or disposal.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
